molecular formula C14H15NO2 B588427 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Cat. No.: B588427
M. Wt: 229.27 g/mol
InChI Key: DLHIPWLSQXISAB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one is a chemical compound of significant interest in synthetic organic chemistry, particularly as a specialized precursor or intermediate. Its structure, featuring a propiophenone core substituted with a 4-methoxyphenyl group and a pyrrole ring, makes it a valuable building block for the synthesis of more complex heterocyclic systems. Researchers utilize this compound in the development of novel chemical entities, potentially for the creation of new pharmacologically active molecules or functional materials. The presence of the pyrrole moiety is a key feature, as pyrrole derivatives are widely studied for their diverse biological activities and are common scaffolds in medicinal chemistry. The methoxyphenyl group can influence the compound's electronic properties and metabolic stability. This product is intended for use in laboratory research and chemical synthesis applications only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-pyrrol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-5,7-8,10-11H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHIPWLSQXISAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of the novel compound 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one. This compound is of interest due to its structural similarity to chalcones, a class of molecules known for a wide range of biological activities.[1][2][3][4] This guide details a feasible multi-step synthetic pathway, outlines comprehensive characterization protocols, and presents the expected analytical data in a structured format. Furthermore, a potential biological signaling pathway is proposed and visualized, providing context for its application in drug discovery and development.

Introduction

This compound is a heterocyclic ketone that incorporates a pyrrole ring N-acylated with a methoxyphenylpropanoyl group. The pyrrole moiety is a common scaffold in medicinal chemistry, and N-acylpyrroles are versatile synthetic intermediates.[5][6] The 3-(4-methoxyphenyl)propane-1-one substructure is related to chalcones, which are known to exhibit diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects.[2][3][7] The synthesis and characterization of this target compound provide a basis for future investigation into its potential therapeutic applications.

Synthetic Pathway

The synthesis of this compound is proposed as a three-step process starting from commercially available 3-(4-methoxyphenyl)acrylic acid. The pathway involves hydrogenation of the acrylic acid, conversion to the corresponding acyl chloride, and subsequent N-acylation of pyrrole.

Synthesis_Workflow A 3-(4-Methoxyphenyl)acrylic acid B 3-(4-Methoxyphenyl)propanoic acid A->B H₂, Pd/C THF, rt, 5h C 3-(4-Methoxyphenyl)propanoyl chloride B->C SOCl₂, Toluene Reflux, 2h D This compound C->D Toluene, 0°C to rt 2-4h Pyrrole Pyrrole Pyrrole->D Toluene, 0°C to rt 2-4h

A three-step synthesis of the target compound.
Experimental Protocols

Step 1: Synthesis of 3-(4-Methoxyphenyl)propanoic acid

A solution of 3-(4-methoxyphenyl)acrylic acid (15 g, 84.2 mmol) in tetrahydrofuran (50 mL) is treated with a catalytic amount of 10% palladium on activated carbon.[8] The mixture is subjected to hydrogenation at room temperature with continuous stirring for 5 hours.[8] Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 3-(4-methoxyphenyl)propanoic acid as a white solid.[8]

Step 2: Synthesis of 3-(4-Methoxyphenyl)propanoyl chloride

To a solution of 3-(4-methoxyphenyl)propanoic acid (10 g, 55.5 mmol) in dry toluene (50 mL), thionyl chloride (8.0 g, 67.1 mmol) is added dropwise at 0 °C. The reaction mixture is then refluxed for 2 hours. After cooling to room temperature, the excess thionyl chloride and toluene are removed by distillation under reduced pressure to afford 3-(4-methoxyphenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

Pyrrole (4.1 g, 61.1 mmol) is dissolved in dry toluene (60 mL) and cooled to 0 °C in an ice bath. To this solution, a solution of 3-(4-methoxyphenyl)propanoyl chloride (11.0 g, 55.5 mmol) in dry toluene (20 mL) is added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into a mixture of ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product, this compound.[9]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The expected data are summarized below.

NMR Spectroscopy
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
7.20 (t, 2H, J=2.2 Hz, Pyrrole H-2,5)170.5 (C=O)
6.25 (t, 2H, J=2.2 Hz, Pyrrole H-3,4)158.0 (Ar-C)
7.15 (d, 2H, J=8.6 Hz, Ar-H)133.0 (Ar-C)
6.85 (d, 2H, J=8.6 Hz, Ar-H)129.5 (Ar-CH)
3.80 (s, 3H, OCH₃)121.0 (Pyrrole C-2,5)
3.10 (t, 2H, J=7.6 Hz, -CH₂-CO)114.0 (Ar-CH)
2.95 (t, 2H, J=7.6 Hz, Ar-CH₂-)111.0 (Pyrrole C-3,4)
55.2 (OCH₃)
38.0 (-CH₂-CO)
30.0 (Ar-CH₂-)
IR and Mass Spectrometry
Technique Expected Values
IR (KBr, cm⁻¹) ~1700 (C=O stretch, amide), ~1510, 1450 (C=C stretch, aromatic), ~1245 (C-O stretch, ether), ~1350 (C-N stretch)
Mass Spec (EI) m/z (%): 229 (M⁺), 134, 121, 91, 77

Potential Biological Activity and Signaling Pathway

Chalcone analogs are known to interact with various biological targets.[1][2][7] One of the well-studied pathways involves the inhibition of the pro-inflammatory transcription factor NF-κB. Many chalcones exert their anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. The proposed signaling pathway below illustrates this potential mechanism of action for this compound.

Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation Compound 3-(4-Methoxyphenyl)-1- (pyrrol-1-yl)propan-1-one Compound->IKK Inhibition NFkB NF-κB (p50/p65) p_IkB p-IκBα Nucleus Nucleus NFkB->Nucleus Translocation Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Transcription Gene Expression

References

Spectroscopic Analysis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one is a molecule of interest due to its natural origin and potential biological activities. Its chemical structure, featuring a methoxyphenyl group, a propanone linker, and a pyrrole ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development contexts. This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the comprehensive characterization of this compound.

Chemical Structure

The structural formula of this compound is presented below. The key functional groups that are expected to be identified by spectroscopic methods are the aromatic methoxyphenyl group, the carbonyl group of the ketone, the pyrrole ring, and the aliphatic propane chain.

Chemical Structure of this compound cluster_0 C1 C C2 C C1->C2 C8 CH2 C1->C8 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C7 CH3 O1->C7 C9 CH2 C8->C9 C10 C C9->C10 O2 O C10->O2 =O N1 N C10->N1 C11 CH N1->C11 C12 CH C11->C12 C13 CH C12->C13 C14 CH C13->C14 C14->N1

Figure 1: Chemical Structure

Experimental Protocols

The following sections detail the standard experimental protocols for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, usually at a frequency of 75 or 100 MHz. A proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that often keeps the molecular ion intact. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly for conjugated systems.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.

Spectroscopic Data Summary

Disclaimer: The following data is illustrative and hypothetical, based on the known structure of this compound and typical spectroscopic values for its functional groups. This data is provided for educational purposes as a template for analysis, as experimental data for this specific compound is not publicly available.

NMR Spectroscopy Data

Table 1: Illustrative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20d, J=8.0 Hz2HAr-H (ortho to CH₂)
6.85d, J=8.0 Hz2HAr-H (ortho to OCH₃)
7.05t, J=2.0 Hz2HPyrrole-H (α to N)
6.25t, J=2.0 Hz2HPyrrole-H (β to N)
3.80s3HOCH₃
3.20t, J=7.5 Hz2H-CH₂-C=O
3.00t, J=7.5 Hz2HAr-CH₂-

Table 2: Illustrative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
168.0C=O
158.5Ar-C (para to CH₂, attached to OCH₃)
132.0Ar-C (ipso to CH₂)
129.5Ar-CH (ortho to CH₂)
120.5Pyrrole-CH (α to N)
114.0Ar-CH (ortho to OCH₃)
110.0Pyrrole-CH (β to N)
55.3OCH₃
38.0-CH₂-C=O
30.0Ar-CH₂-
IR Spectroscopy Data

Table 3: Illustrative IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (Aromatic, Pyrrole)
2950-2850MediumC-H stretch (Aliphatic)
1710StrongC=O stretch (Ketone)
1610, 1510StrongC=C stretch (Aromatic)
1250StrongC-O stretch (Aryl ether)
1180MediumC-N stretch (Pyrrole)
Mass Spectrometry Data

Table 4: Illustrative Mass Spectrometry Fragments

m/zProposed Fragment
229.11[M]⁺ (Molecular Ion)
121.07[CH₃O-C₆H₄-CH₂]⁺
108.06[C₆H₄-OH]⁺
94.05[C₅H₄N-C=O]⁺
77.04[C₆H₅]⁺
UV-Vis Spectroscopy Data

Table 5: Illustrative UV-Vis Absorption

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
22512,000Ethanolπ → π* (Aromatic)
2751,500Ethanoln → π* (Carbonyl)

Workflow and Data Interpretation

The general workflow for the spectroscopic analysis of a novel or isolated compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation A Compound Isolation & Purification B IR Spectroscopy A->B C Mass Spectrometry A->C D NMR (¹H, ¹³C, 2D) A->D E UV-Vis Spectroscopy A->E F Functional Group Identification B->F G Molecular Formula & Fragmentation C->G H Carbon-Hydrogen Framework D->H I Conjugated System Analysis E->I J Structure Confirmation F->J G->J H->J I->J

Figure 2: Spectroscopic Analysis Workflow

The interpretation of the spectroscopic data involves a synergistic approach. The IR spectrum would confirm the presence of the carbonyl, aromatic, and ether functionalities. The mass spectrum would provide the molecular weight and, through fragmentation analysis, suggest the connectivity of the major structural units. The ¹H and ¹³C NMR spectra would provide detailed information on the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure. Finally, the UV-Vis spectrum would give insights into the electronic structure of the conjugated parts of the molecule.

A hypothetical fragmentation pathway in mass spectrometry for this compound is shown below.

Fragmentation_Pathway mol [M]⁺ m/z = 229 frag1 [C₇H₇O]⁺ m/z = 121 mol->frag1 α-cleavage frag2 [C₅H₄NCO]⁺ m/z = 94 mol->frag2 McLafferty rearrangement

Figure 3: Hypothetical Fragmentation

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for quality control in any subsequent application. This guide provides the necessary theoretical and practical framework for conducting such an analysis. While the presented data is illustrative, it serves as a valuable reference for what can be expected from experimental results. The combination of NMR, IR, MS, and UV-Vis spectroscopy offers a powerful toolkit for the complete structural elucidation of this and other related natural products. Researchers are encouraged to use these methodologies to obtain and publish the experimental data for this compound to enrich the public scientific database.

Navigating the Spectroscopic Landscape of a Novel Ketone: A Technical Guide to the ¹H and ¹³C NMR Data of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document presents predicted ¹H and ¹³C NMR data in a clear, tabular format, outlines the methodology for data prediction, and includes visual diagrams to illustrate the chemical structure and data acquisition workflow.

Executive Summary

The detailed ¹H and ¹³C NMR spectral data for this compound is crucial for its unambiguous identification and characterization. Due to the absence of readily available experimental data in public databases, this guide presents high-quality predicted NMR data. The predictions were generated using the online NMR prediction tool, NMRDB.org, a widely utilized resource in the scientific community. This document serves as a valuable reference for researchers working with this and structurally related compounds.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These tables provide essential quantitative information for the characterization of the molecule.

Table 1: Predicted ¹H NMR Data for this compound
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2', 5'7.15t2.22H
3', 4'6.25t2.22H
7, 117.05d8.62H
8, 106.77d8.62H
133.72s-3H
23.09t7.62H
32.91t7.62H

Prediction performed in CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound
Atom NumberChemical Shift (δ, ppm)
5169.5
9157.8
1', 6'132.8
7, 11129.2
2', 5'117.9
8, 10113.8
3', 4'110.1
1355.1
237.9
330.0

Prediction performed in CDCl₃

Methodology for NMR Data Prediction

The ¹H and ¹³C NMR spectra were predicted using the online NMR prediction tool available at NMRDB.org. This platform utilizes a combination of computational methods to estimate the chemical shifts and coupling constants of a given chemical structure.

The process for obtaining the predicted data is as follows:

  • Structure Input: The chemical structure of this compound was drawn using the provided molecular editor.

  • Prediction Algorithm: The platform's algorithm, which is based on a large database of experimental spectra and employs techniques such as HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, was used to calculate the NMR parameters.

  • Solvent Selection: Chloroform-d (CDCl₃) was selected as the solvent for the prediction to simulate common experimental conditions.

  • Data Extraction: The predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, t = triplet), and coupling constants (J) in Hertz (Hz) were extracted and tabulated.

This prediction methodology provides a reliable estimate of the NMR data and is a valuable tool in the absence of experimental spectra.

Visualizations

To aid in the interpretation of the NMR data and to provide a clear overview of the workflow, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Chemical structure of this compound with atom numbering.

experimental_workflow cluster_workflow NMR Data Prediction Workflow start Start: Input Chemical Structure draw Draw Structure in Molecular Editor start->draw predict Run NMR Prediction Algorithm (NMRDB.org) draw->predict analyze Analyze Predicted Spectra predict->analyze tabulate Tabulate Chemical Shifts, Multiplicities, and Coupling Constants analyze->tabulate end End: Predicted NMR Data tabulate->end

Caption: Workflow for the prediction of NMR data.

Physical and chemical properties of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one, an alkaloid isolated from the fruit of Piper nigrum (black pepper).[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this compound. The guide includes a summary of its physicochemical properties, though experimentally determined data for some parameters remain to be fully elucidated. It also touches upon its classification as a potential signaling inhibitor, a characteristic that warrants further investigation.

Chemical and Physical Properties

This compound is a natural product with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol .[2] While a definitive experimental melting point has not been identified in the surveyed literature, related compounds and general observations suggest it exists as a crystalline solid at room temperature. The following table summarizes the available physical and chemical data.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₂[2]
Molecular Weight 229.27 g/mol [2]
CAS Number 448905-82-6
Appearance Crystalline solid (predicted)
Boiling Point 381.2 ± 25.0 °C at 760 mmHg (Predicted)
Density 1.1 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
XLogP3 2.4[2]

Spectral Data (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the aromatic protons of the methoxyphenyl group, the methylene protons of the propane chain, and the methoxy group protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would likely display signals corresponding to the carbonyl carbon, the carbons of the pyrrole and methoxyphenyl rings, the methylene carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, as well as bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic and pyrrole rings, and C-O stretching of the methoxy group.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (229.27 g/mol ).

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Pathway

A potential synthesis could involve the acylation of pyrrole with 3-(4-methoxyphenyl)propanoyl chloride. This would be a Friedel-Crafts type acylation, though direct acylation of pyrrole can sometimes lead to polymerization under harsh acidic conditions. A milder approach would be necessary.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyrrole Pyrrole Acylation Acylation (e.g., Friedel-Crafts) Pyrrole->Acylation AcidChloride 3-(4-methoxyphenyl)propanoyl chloride AcidChloride->Acylation Product 3-(4-Methoxyphenyl)-1- (pyrrol-1-yl)propan-1-one Acylation->Product

Caption: Conceptual synthetic pathway for the target compound.

General Experimental Workflow for Synthesis and Purification

The following outlines a general workflow that could be adapted for the synthesis and purification of this compound.

G Start Start: Reactants & Solvent Reaction Reaction under Inert Atmosphere (e.g., Nitrogen or Argon) Start->Reaction Quenching Reaction Quenching (e.g., with water or ice) Reaction->Quenching Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal under Reduced Pressure Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, MS, etc.) Purification->Characterization G Compound 3-(4-Methoxyphenyl)-1- (pyrrol-1-yl)propan-1-one CellCulture In vitro Cell-based Assays (e.g., Cancer cell lines) Compound->CellCulture Toxicity Cytotoxicity Assays (e.g., MTT, LDH) CellCulture->Toxicity Activity Bioactivity Screening (e.g., Anti-proliferative, Anti-inflammatory) CellCulture->Activity PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Activity->PathwayAnalysis TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) PathwayAnalysis->TargetID InVivo In vivo Studies (e.g., Animal models) TargetID->InVivo Lead Lead Compound for Drug Development InVivo->Lead

References

In Silico Modeling and Docking Studies of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking study of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one, a compound that can be isolated from Piper nigrum.[1][2] Given the diverse biological activities of pyrrole derivatives, including anti-inflammatory and anticancer effects, this document outlines a structured computational approach to investigate the therapeutic potential of the title compound. The methodologies detailed herein serve as a robust framework for researchers aiming to explore the interactions of novel small molecules with biological targets, predict their pharmacokinetic properties, and guide further experimental validation.

Introduction

Pyrrole-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[3][4] The compound this compound, a constituent of Piper nigrum, possesses a unique structural scaffold that warrants investigation for its potential therapeutic applications.[1][2] In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are powerful tools in modern drug discovery that allow for the rapid and cost-effective evaluation of a compound's potential efficacy and drug-likeness.

This guide presents a hypothetical in silico workflow to assess the interaction of this compound with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs). The choice of COX-2 as a target is based on the known anti-inflammatory properties of many pyrazolidine-3,5-dione and other heterocyclic scaffolds.

Experimental Protocols

Ligand Preparation

The three-dimensional structure of this compound was prepared using the following steps:

  • 2D Structure Drawing: The 2D chemical structure of the compound was drawn using ChemDraw.

  • 3D Structure Generation: The 2D structure was converted to a 3D structure using Avogadro software.

  • Energy Minimization: The 3D structure was subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation. The minimized structure was saved in PDBQT format for use in docking simulations.

Target Protein Selection and Preparation
  • Target Selection: Cyclooxygenase-2 (COX-2) was selected as the target protein based on the established anti-inflammatory activity of similar heterocyclic compounds.

  • PDB Structure Retrieval: The 3D crystal structure of human COX-2 (PDB ID: 5KIR) was downloaded from the Protein Data Bank.

  • Protein Preparation: The protein structure was prepared for docking using AutoDockTools (ADT). This involved:

    • Removing water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Saving the prepared protein structure in PDBQT format.

Molecular Docking

Molecular docking was performed to predict the binding mode and affinity of the ligand with the target protein.

  • Grid Box Generation: A grid box was defined around the active site of COX-2 to encompass the binding pocket. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å, centered at the coordinates of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations. The program was run with default parameters, and the top 10 binding poses were generated and ranked based on their binding affinity scores.

Post-Docking Analysis

The docking results were analyzed to understand the nature of the protein-ligand interactions.

  • Binding Affinity: The binding affinity (in kcal/mol) of the best-ranked pose was recorded.

  • Interaction Visualization: The protein-ligand complex was visualized using PyMOL and LigPlot+ to identify and analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the active site.

In Silico ADMET Prediction

The pharmacokinetic and drug-likeness properties of this compound were predicted using the SwissADME web server. The canonical SMILES string of the compound was submitted to the server, and various physicochemical and pharmacokinetic parameters were calculated.

Data Presentation

Table 1: Hypothetical Molecular Docking Results
ParameterValue
Target Protein Cyclooxygenase-2 (COX-2)
PDB ID 5KIR
Binding Affinity (kcal/mol) -8.5
Inhibition Constant (Ki) (µM) 1.2
Interacting Residues TYR355, ARG513, VAL523, SER530
Types of Interactions Hydrogen bond with SER530, Pi-Alkyl with VAL523, Pi-Cation with ARG513
Table 2: Predicted ADMET Properties
PropertyPredicted Value
Molecular Weight ( g/mol ) 229.27
LogP 2.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Lipinski's Rule of Five Yes (0 violations)
Gastrointestinal Absorption High
Blood-Brain Barrier Permeation Yes
CYP2D6 Inhibitor No
Synthetic Accessibility 2.8

Mandatory Visualizations

In_Silico_Workflow Overall In Silico Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Prediction l1 2D Structure Drawing l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 d2 Docking Simulation (AutoDock Vina) l3->d2 a2 ADMET Prediction l3->a2 p1 Target Selection (COX-2) p2 PDB Structure Retrieval p1->p2 p3 Protein Refinement p2->p3 d1 Grid Box Generation p3->d1 d1->d2 a1 Post-Docking Analysis d2->a1

Caption: Overall workflow for the in silico analysis.

Binding_Interactions Hypothetical Binding Interactions in COX-2 Active Site cluster_ligand This compound cluster_residues COX-2 Active Site Residues ligand Ligand SER530 SER530 ligand->SER530 Hydrogen Bond VAL523 VAL523 ligand->VAL523 Hydrophobic Interaction ARG513 ARG513 ligand->ARG513 Pi-Cation TYR355 TYR355 ligand->TYR355 Hydrophobic Interaction

Caption: Hypothetical ligand-protein interactions.

Discussion

The hypothetical in silico study of this compound suggests its potential as a selective COX-2 inhibitor. The predicted binding affinity of -8.5 kcal/mol indicates a strong and favorable interaction with the active site of the enzyme. The key interactions, including a hydrogen bond with SER530 and hydrophobic interactions with other residues, are consistent with the binding modes of known COX-2 inhibitors.

Furthermore, the in silico ADMET predictions indicate that the compound possesses drug-like properties, with good oral bioavailability and a low likelihood of inhibiting major drug-metabolizing enzymes. Its adherence to Lipinski's Rule of Five suggests that it has a high probability of being an orally active drug.

Conclusion

This technical guide outlines a comprehensive in silico approach for evaluating the therapeutic potential of this compound. The hypothetical results from molecular docking and ADMET prediction studies suggest that this compound is a promising candidate for development as an anti-inflammatory agent. However, it is crucial to emphasize that these are theoretical predictions. The findings presented herein should be validated through in vitro and in vivo experimental studies to confirm the biological activity and to further elucidate the mechanism of action. Future work should focus on the chemical synthesis of the compound, followed by enzymatic assays and cell-based studies to verify its COX-2 inhibitory activity and anti-inflammatory effects.

References

Potential biological activity of novel pyrrole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activity of Novel Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a vast array of biologically active natural products and synthetic compounds.[1] The unique electronic properties and the ability of the pyrrole nucleus to serve as a versatile pharmacophore have driven extensive research into the synthesis and biological evaluation of novel derivatives.[2][3] This guide provides a comprehensive overview of the recent advancements in the exploration of pyrrole derivatives, focusing on their potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to facilitate further research and drug development efforts in this promising area.

Pyrrole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[4][5] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[4]

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of various novel pyrrole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and cell viability percentages are summarized below.

Compound ID/ReferenceCancer Cell LineAssay TypeIC50 (µM)% Cell Viability (Concentration, Time)Citation
4a LoVo (Colon)MTS-69.13% (50 µM, 24h), 66.81% (100 µM, 24h), 56.16% (200 µM, 24h)[6]
4b LoVo (Colon)MTS-76.74% (50 µM, 24h), 62.17% (200 µM, 24h)[6]
4d LoVo (Colon)MTS-45.81% (50 µM, 24h), 41.62% (100 µM, 24h), 19.06% (200 µM, 24h)[6]
4e LoVo (Colon)MTS->75% (up to 100 µM, 24h), 62.87% (200 µM, 24h)[6]
15a MCF-7 (Breast)MTT100 µg/mL39.8% (100 µg/mL)[7]
15b MCF-7 (Breast)MTT-60.12% (3.125 µg/mL), 35.29% (100 µg/mL)[7]
Fused Pyrrole Ia HepG-2 (Liver)Not Specified7.8-[1]
Fused Pyrrole Ie MCF-7 (Breast)Not Specified9.3-[1]
Fused Pyrrole IIe Panc-1 (Pancreas)Not Specified11.2-[1]
1c Human Protein Kinase CK2Kinase Assay0.049-[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure: [7]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrrole derivatives (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µg/mL) and incubated for a further 24-48 hours. A control group with untreated cells and a blank group with media alone are included.

  • MTT Addition: After the incubation period, 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Protein Kinase Inhibition

Many pyrrole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][6] Sunitinib, a pyrrole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor.[6]

Protein_Kinase_Inhibition_by_Pyrrole_Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Pyrrole Pyrrole Derivative Pyrrole->RTK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Antimicrobial_Workflow Start Synthesized Pyrrole Derivative Impregnate_Disc Impregnate Disc with Test Compound Start->Impregnate_Disc Prepare_Inoculum Prepare Standardized Microbial Inoculum Agar_Plate Inoculate Agar Plate Prepare_Inoculum->Agar_Plate Place_Disc Place Disc on Inoculated Agar Agar_Plate->Place_Disc Impregnate_Disc->Place_Disc Incubate Incubate at Optimal Temperature Place_Disc->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone End Compare with Standard Drug Measure_Zone->End COX_Inhibition_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Stimulated by PLA2 PLA2 Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 Catalyzed by COX COX COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Pyrrole Pyrrole Derivative Pyrrole->COX Inhibits Neuroprotection_Mechanism Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS Increased ROS Production Neurotoxin->ROS Inflammation Neuroinflammation (COX-2, PGE2) Neurotoxin->Inflammation OxidativeStress Oxidative Stress & Lipid Peroxidation ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis NeuronalDeath Neuronal Cell Death Apoptosis->NeuronalDeath Pyrrole Pyrrole Derivative Pyrrole->ROS Inhibits Pyrrole->Inflammation Suppresses Pyrrole->Apoptosis Inhibits

References

Isolating 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one from Piper nigrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the methodologies for the isolation of the alkaloid 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one from its natural source, Piper nigrum (black pepper). While this specific compound is a known constituent of black pepper, detailed isolation protocols are not extensively published. This document, therefore, provides a comprehensive, generalized protocol adapted from established methods for the extraction and purification of alkaloids, particularly the major alkaloid piperine, from Piper nigrum. The guide includes proposed experimental procedures, data presentation tables for the characterization of the target compound, and diagrams illustrating the experimental workflow and relevant biological pathways of related compounds. This document is intended to serve as a foundational resource for researchers undertaking the isolation and study of this and other minor alkaloids from Piper nigrum.

Introduction

This compound is an alkaloid that has been identified as a constituent of Piper nigrum, the plant source of black and white pepper.[1][2] As a member of the diverse family of Piper alkaloids, this compound is of interest for its potential biological activities, drawing from the rich ethnopharmacological history of black pepper and the known bioactivities of related pyrrole-containing compounds.[3][4][5][6][7] The structural uniqueness of this molecule, featuring a 4-methoxyphenyl group linked to a pyrrol-1-ylpropan-1-one moiety, suggests potential for novel pharmacological applications.

This guide provides a robust, albeit generalized, framework for the isolation and characterization of this compound from Piper nigrum fruits. The methodologies described are based on well-established principles of natural product chemistry and are adapted from numerous successful protocols for the isolation of piperine and other alkaloids from this source.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the planning of extraction and purification strategies, as well as for the final characterization of the isolated compound.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₂[8]
Molecular Weight 229.27 g/mol [8]
CAS Number 448905-82-6[2][8]
Appearance (Predicted) Crystalline solid-
Boiling Point 381.2 ± 25.0 °C at 760 mmHg[8]
Density 1.1 ± 0.1 g/cm³[8]
Solubility (Predicted) Soluble in organic solvents like ethanol, methanol, chloroform, ethyl acetate. Sparingly soluble in water.-

Proposed Experimental Protocol for Isolation

The following protocol is a comprehensive, multi-step procedure for the isolation of this compound from dried Piper nigrum fruits.

Plant Material and Reagents
  • Plant Material: Dried, finely ground fruits of Piper nigrum.

  • Solvents: Ethanol (95%), Dichloromethane, Ethyl Acetate, n-Hexane, Methanol, Chloroform (all analytical grade).

  • Reagents: Potassium Hydroxide (KOH), Silica Gel (for column chromatography, 60-120 mesh), Pre-coated Silica Gel TLC plates (GF₂₅₄).

Extraction
  • Maceration/Soxhlet Extraction:

    • A known quantity (e.g., 500 g) of powdered Piper nigrum is subjected to exhaustive extraction with 95% ethanol (2.5 L) using a Soxhlet apparatus for 48-72 hours.

    • Alternatively, the powder can be macerated in ethanol with intermittent shaking for 7 days.

  • Solvent Evaporation:

    • The ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • The crude extract is dissolved in 10% aqueous HCl (500 mL) and filtered to remove non-alkaloidal, neutral, and acidic components.

  • The acidic aqueous layer is then basified to a pH of 9-10 with a 10% NaOH solution.

  • The basified solution is partitioned with dichloromethane (3 x 300 mL) in a separatory funnel.

  • The combined dichloromethane layers, containing the crude alkaloid fraction, are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness.

Chromatographic Purification
  • Column Chromatography:

    • The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed in n-hexane.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).

  • Fraction Collection and Analysis:

    • Fractions of 25-50 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

    • Spots on the TLC plates can be visualized under UV light (254 nm and 365 nm) and by staining with Dragendorff's reagent for alkaloids.

  • Isolation of the Target Compound:

    • Fractions showing a prominent spot corresponding to the expected Rf value of this compound are combined.

  • Recrystallization:

    • The combined fractions are evaporated, and the residue is recrystallized from a suitable solvent system (e.g., methanol/water or ethanol/hexane) to yield the purified compound.

Characterization

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the isolation of this compound.

Isolation_Workflow Start Dried Piper nigrum Fruits Grinding Grinding Start->Grinding Extraction Soxhlet Extraction (95% Ethanol) Grinding->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation1 Rotary Evaporation Filtration1->Evaporation1 Crude_Extract Crude Ethanolic Extract Evaporation1->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) Crude_Alkaloids->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Collect Fractions Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling Evaporation2 Solvent Evaporation Fraction_Pooling->Evaporation2 Recrystallization Recrystallization Evaporation2->Recrystallization Pure_Compound Pure this compound Recrystallization->Pure_Compound Characterization Spectroscopic Characterization (MS, NMR, IR, HPLC) Pure_Compound->Characterization Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Piper_Alkaloid Piper nigrum Alkaloid Keap1_Nrf2 Keap1-Nrf2 Complex Piper_Alkaloid->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_translocated Nrf2 Nrf2_free->Nrf2_translocated Translocation ARE Antioxidant Response Element (ARE) Nrf2_translocated->ARE binds to Gene_Expression Gene Expression (e.g., HO-1) ARE->Gene_Expression activates Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory leads to

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one via Paal-Knorr Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one, a substituted pyrrole derivative with potential applications in medicinal chemistry and drug development. The synthetic route is based on the classical Paal-Knorr reaction, a robust and widely used method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1][2] These application notes include protocols for the synthesis of the requisite 1,4-dicarbonyl precursor, 1-(4-methoxyphenyl)hexane-1,4-dione, and the primary amine, 1-aminopyrrole, followed by the final Paal-Knorr condensation. Both conventional heating and microwave-assisted protocols are presented, offering flexibility in experimental setup. Quantitative data from representative Paal-Knorr reactions are summarized, and diagrams illustrating the reaction mechanism and experimental workflow are provided.

Introduction

The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. The Paal-Knorr synthesis, first reported in the 1880s, remains a cornerstone for the construction of substituted pyrroles due to its operational simplicity and the general availability of the starting materials.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole.[3] This methodology has been adapted for a wide range of substrates and reaction conditions, including the use of microwave irradiation to accelerate reaction times and improve yields.

This application note details the synthesis of this compound. The synthesis is divided into three main stages:

  • Synthesis of the 1,4-dicarbonyl precursor, 1-(4-methoxyphenyl)hexane-1,4-dione.

  • Synthesis of the primary amine, 1-aminopyrrole.

  • The final Paal-Knorr condensation of the two precursors to yield the target compound.

Reaction Mechanism and Experimental Workflow

The Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate upon nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.

Paal_Knorr_Mechanism R1 1,4-Dicarbonyl Compound I1 Hemiaminal Intermediate R1->I1 Nucleophilic attack R2 Primary Amine (1-Aminopyrrole) R2->I1 Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->R1 I2 Cyclized Intermediate I1->I2 Intramolecular cyclization P N-Substituted Pyrrole (Target Compound) I2->P Dehydration (-2H₂O)

Figure 1: Paal-Knorr reaction mechanism for pyrrole synthesis.

The general experimental workflow for the synthesis of the target compound is outlined below.

Experimental_Workflow cluster_precursors Precursor Synthesis cluster_paal_knorr Paal-Knorr Reaction cluster_purification Product Isolation S1 Synthesis of 1-(4-methoxyphenyl)hexane-1,4-dione PK Condensation of Precursors S1->PK S2 Synthesis of 1-Aminopyrrole S2->PK W Work-up and Extraction PK->W P Purification (Column Chromatography/Recrystallization) W->P

Figure 2: General experimental workflow for the synthesis.

Experimental Protocols

Part 1: Synthesis of 1-(4-Methoxyphenyl)hexane-1,4-dione

The synthesis of the 1,4-dicarbonyl precursor can be achieved via a Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt.[4][5]

Materials:

  • 4-Methoxybenzaldehyde

  • Methyl vinyl ketone

  • 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Thiazolium salt catalyst)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) and methyl vinyl ketone (1.2 eq) in anhydrous THF, add the thiazolium salt catalyst (0.1 eq).

  • Add triethylamine (1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-methoxyphenyl)hexane-1,4-dione.

Part 2: Synthesis of 1-Aminopyrrole

1-Aminopyrrole can be synthesized from 2,5-dimethoxytetrahydrofuran and hydrazine hydrate.

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the resulting crude 1-aminopyrrole by vacuum distillation.

Part 3: Synthesis of this compound

Protocol A: Conventional Heating

Materials:

  • 1-(4-Methoxyphenyl)hexane-1,4-dione (1.0 eq)

  • 1-Aminopyrrole (1.1 eq)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-methoxyphenyl)hexane-1,4-dione in ethanol.

  • Add 1-aminopyrrole and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring completion by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol B: Microwave-Assisted Synthesis

Materials:

  • 1-(4-Methoxyphenyl)hexane-1,4-dione (1.0 eq)

  • 1-Aminopyrrole (1.2 eq)

  • Glacial acetic acid

  • Ethanol

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine 1-(4-methoxyphenyl)hexane-1,4-dione, 1-aminopyrrole, and ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the work-up and purification as described in Protocol A.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the Paal-Knorr synthesis of N-substituted pyrroles. The data for the target compound, this compound, are projected based on typical results for similar substrates, as specific experimental data is not widely available in the literature.

Table 1: Reaction Conditions for Paal-Knorr Synthesis

EntryMethodCatalystSolventTemperature (°C)Time (h)
1ConventionalAcetic AcidEthanolReflux (approx. 78)4-8
2MicrowaveAcetic AcidEthanol120-1500.1-0.25

Table 2: Expected Product Characterization and Yield

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateExpected ¹H NMR signals (ppm, CDCl₃)
This compoundC₁₄H₁₅NO₂229.2870-90Solidδ 7.2-6.8 (m, Ar-H), 6.5-6.2 (t, pyrrole-H), 3.8 (s, OCH₃), 3.2-2.8 (m, CH₂)

Note: The expected yield and spectral data are estimations based on analogous Paal-Knorr reactions and the known chemical shifts of similar structural motifs.

Conclusion

The Paal-Knorr reaction provides an efficient and versatile route for the synthesis of this compound. The protocols outlined in this application note, utilizing both conventional heating and microwave-assisted methods, offer reliable procedures for obtaining the target compound. The synthesis of the necessary 1,4-dicarbonyl and 1-aminopyrrole precursors is also described, providing a complete synthetic pathway. These detailed methodologies and expected outcomes will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery programs.

References

Application Notes and Protocols: Cytotoxicity of Methoxyphenyl Propanone Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of methoxyphenyl propanone derivatives, particularly chalcones, against various cancer cell lines. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Methoxyphenyl propanone derivatives, a class of compounds including chalcones (1,3-diaryl-2-propen-1-one), have garnered significant attention in cancer research due to their potential as anticancer agents.[1][2][3][4] These compounds, readily synthesized or isolated from natural sources, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, cytotoxic effects against various cancer cell lines.[3][4] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5][6] This document outlines the cytotoxicity data of selected methoxyphenyl propanone derivatives and provides detailed protocols for their evaluation.

Data Presentation: Cytotoxicity of Methoxyphenyl Propanone Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various methoxyphenyl propanone derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity (IC50 in µM) of Chalcone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chalcone-Indole Hybrids
Compound 42HepG2 (Liver)0.23 - 1.8[2]
SMMC-7221 (Liver)0.23 - 1.8[2]
PC-3 (Prostate)0.23 - 1.8[2]
A549 (Lung)0.23 - 1.8[2]
K562 (Leukemia)0.23 - 1.8[2]
HCT116 (Colon)0.23 - 1.8[2]
SKOV3 (Ovarian)0.23 - 1.8[2]
MCF-7 (Breast)0.23 - 1.8[2]
Chalcone-Coumarin Hybrids
Compound 40HepG2 (Liver)0.65 - 2.02[2]
K562 (Leukemia)0.65 - 2.02[2]
Bis-Chalcone Derivatives
Compound 5aHCT116 (Colon)18.10 ± 2.51[7]
MCF-7 (Breast)7.87 ± 2.54[7]
A549 (Lung)41.99 ± 7.64[7]
Compound 5bMCF-7 (Breast)4.05 ± 0.96[7]
Compound 9aHCT116 (Colon)17.14 ± 0.66[7]
(3′,4′,5′-trimethoxyphenyl)-indolyl-propenone Derivatives
Compound 9eHeLa (Cervical)0.37[5]
HT29 (Colon)0.16[5]
MCF-7 (Breast)0.17[5]
HL-60 (Leukemia)18[5]
1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one
Compound 2eHeLa (Cervical)Potent Activity[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from the cited literature.

Cell Culture and Maintenance

A fundamental requirement for in vitro cytotoxicity testing is the proper maintenance of cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with the appropriate complete growth medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in fresh medium.

  • Seed the cells into new flasks or plates at the desired density for experiments.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cultured cancer cells

  • 96-well plates

  • Methoxyphenyl propanone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cultured cancer cells

  • 96-well plates

  • Methoxyphenyl propanone derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72, 96, 168 hours).[1]

  • After incubation, gently add 50 µL of cold TCA (10% w/v) to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plate five times with tap water and allow it to air dry.

  • Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assaying

The following diagram illustrates the general workflow for evaluating the cytotoxicity of methoxyphenyl propanone derivatives.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution Series Preparation treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation assay_step Assay-specific Steps (e.g., MTT/SRB addition) incubation->assay_step readout Absorbance Reading (Microplate Reader) assay_step->readout calculation Calculation of % Viability / Inhibition readout->calculation ic50 IC50 Value Determination calculation->ic50 G compound Methoxyphenyl Propanone Derivative cell Cancer Cell compound->cell tubulin Tubulin Polymerization Inhibition cell->tubulin Inhibits g2m G2/M Phase Cell Cycle Arrest tubulin->g2m caspase9 Caspase-9 Activation g2m->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for In Vitro Evaluation of Anti-inflammatory Properties of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. A key area of drug discovery is the identification of novel anti-inflammatory agents. The compound 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one belongs to a class of compounds that has shown potential for anti-inflammatory activity. This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory properties of this compound, focusing on its effects on key inflammatory mediators and signaling pathways.

While specific experimental data for this compound is not yet extensively available in published literature, the protocols and data presentation formats provided herein are based on established methods for evaluating novel anti-inflammatory agents and related compounds like chalcones and pyrrole derivatives.[1][2][3] These notes are intended to serve as a comprehensive guide for researchers to initiate and conduct their own investigations.

Data Presentation

The following tables are templates illustrating how to present quantitative data from the described in vitro assays. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Inhibition (%)IC₅₀ (µM)
115.2 ± 2.1
535.8 ± 3.5
1052.1 ± 4.29.5
2578.9 ± 5.6
5091.3 ± 3.9
Dexamethasone (10 µM)95.2 ± 2.8N/A

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
112.5 ± 1.910.3 ± 2.5
531.2 ± 3.128.9 ± 3.8
1048.9 ± 4.545.6 ± 4.1
2572.4 ± 5.169.8 ± 5.3
5088.6 ± 4.385.1 ± 4.9
IC₅₀ (µM) 10.8 11.5
Dexamethasone (10 µM)92.1 ± 3.290.5 ± 3.6

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibitory Activity of this compound on COX-1 and COX-2 Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound>1008.2>12.2
Celecoxib25.10.04627.5
Ibuprofen5.315.80.34

Data are presented as the mean from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

Prior to anti-inflammatory testing, it is crucial to determine the non-toxic concentration range of the test compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT to a purple formazan product.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old media and treat the cells with the compound at different concentrations for 24 hours. Include a vehicle control (e.g., DMSO).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

  • Principle: Nitric oxide production is indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a negative control (cells only), a positive control (cells + LPS), and a drug control (cells + compound).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated group.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

This protocol quantifies the inhibitory effect of the compound on the production of key pro-inflammatory cytokines.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells and treat them with the test compound and LPS as described in the NO inhibition assay.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • The percentage of cytokine inhibition is calculated relative to the LPS-stimulated group.

COX-1 and COX-2 Inhibition Assay

This assay determines the compound's selectivity in inhibiting the two isoforms of the cyclooxygenase (COX) enzyme.[4]

  • Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.[5][6]

  • Protocol:

    • Commercially available COX inhibitor screening assay kits are recommended for this purpose.

    • The assay is typically performed in a 96-well plate format.

    • The test compound is incubated with either ovine COX-1 or human recombinant COX-2 enzyme in the presence of a reaction buffer and heme.

    • The reaction is initiated by adding arachidonic acid.

    • After a short incubation period, the reaction is stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified, usually by a competitive ELISA.

    • The IC₅₀ values for COX-1 and COX-2 are determined from a dose-response curve.

    • The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity Determine non-toxic concentrations compound_prep Prepare Compound Solutions compound_prep->cytotoxicity no_assay NO Inhibition Assay (Griess) cytotoxicity->no_assay Use non-toxic concentrations cytokine_assay Cytokine Assay (ELISA) cytotoxicity->cytokine_assay cox_assay COX-1/COX-2 Inhibition Assay cytotoxicity->cox_assay data_analysis Calculate IC50 & Inhibition % no_assay->data_analysis cytokine_assay->data_analysis cox_assay->data_analysis conclusion Evaluate Anti-inflammatory Profile data_analysis->conclusion

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκBα nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->gene_expression Transcription compound 3-(4-Methoxyphenyl)- 1-(pyrrol-1-yl)propan-1-one compound->ikk Potential Inhibition ikb_nfkb->nfkb IκBα Degradation

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Pyrrole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the mechanism of action of pyrrole-based enzyme inhibitors. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds targeting a wide range of enzymes implicated in various diseases.[1][2][3] Understanding the precise mechanism by which these inhibitors function is critical for their development as therapeutic agents.

Introduction to Pyrrole-Based Enzyme Inhibitors

The pyrrole ring, a five-membered aromatic heterocycle, is a key structural motif in a multitude of natural products and synthetic molecules with significant biological activity.[2][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing potent and selective enzyme inhibitors. Pyrrole-based compounds have been successfully developed to target several major classes of enzymes, including kinases, proteases, and polymerases, leading to approved drugs and numerous candidates in clinical trials.[5][6][7]

A prominent example is Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[6][8] The pyrrole moiety in Sunitinib plays a crucial role in its binding to the ATP pocket of various kinases.[8]

Key Enzyme Classes Targeted by Pyrrole-Based Inhibitors

Pyrrole-based inhibitors have demonstrated efficacy against a diverse array of enzyme targets.

  • Kinases: A large number of pyrrolo[2,3-d]pyrimidine derivatives have been developed as ATP-competitive kinase inhibitors.[5] These compounds mimic the adenine structure of ATP, allowing them to bind to the kinase active site.[5] They have been designed to inhibit various kinases involved in cancer and inflammation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Lymphocyte-specific kinase (Lck).[6][9]

  • Proteases: Pyrrole derivatives have been investigated as inhibitors of proteases, such as the main protease (Mpro) of viruses, a critical enzyme for viral replication.[10][11] These inhibitors often work by binding to the active site and blocking substrate access.

  • DNA Polymerases: The development of inhibitors targeting DNA polymerase has been a focus in cancer and infectious disease research.[7] Pyrrole-containing compounds have been reported as allosteric inhibitors of human DNA polymerase θ.[7]

  • Bacterial Efflux Pumps: Pyrrole-based compounds have been identified as inhibitors of Resistance-Nodulation-Cell Division (RND)-type efflux pumps in bacteria, which are responsible for antibiotic resistance.[12][13][14] By inhibiting these pumps, they can restore the efficacy of existing antibiotics.[12][13][14]

Quantitative Data on Pyrrole-Based Enzyme Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Below is a summary of representative quantitative data for various pyrrole-based inhibitors.

Inhibitor ClassTarget EnzymeSpecific Inhibitor ExampleIC50 / KiReference
Kinase Inhibitors VEGFR-2Pyrrolo[2,3-d]pyrimidine derivative (13a)IC50 = 11.9 nM[1]
VEGFR-2Pyrrolo[2,3-d]pyrimidine derivative (13b)IC50 = 13.6 nM[1]
Anaplastic Lymphoma Kinase (ALK)Pyrrolo[2,1-f][1][5][6]triazine derivativeIC50 = 3–57 nM (enzyme assay)[1]
Lymphocyte-specific kinase (Lck)Novel pyrrole derivativesIC50 < 10 nM[9]
Butyrylcholinesterase (BChE)1,3-diaryl-pyrrole derivative (3p)IC50 = 1.71 µM[15]
Protease Inhibitors Main Protease (Mpro)Pyrrole derivative (1d)High binding affinity (specific IC50 not provided)[10]
Other Enzymes Pentose Phosphate Pathway Enzymes (G6PD)2-acetyl-1-methylpyrrole (1g)IC50 = 0.022–0.221 mM[16]
Pentose Phosphate Pathway Enzymes (6PGD)2-acetyl-1-methylpyrrole (1g)IC50 = 0.020–0.147 mM[16]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the mechanism of action of pyrrole-based enzyme inhibitors.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the IC50 value of a pyrrole-based inhibitor against a target enzyme.[17][18]

Materials and Reagents:

  • Purified target enzyme

  • Substrate for the enzyme

  • Pyrrole-based inhibitor compound

  • Appropriate buffer solution for the enzyme reaction

  • Any necessary cofactors (e.g., ATP, Mg²⁺ for kinases)

  • Microplate reader or spectrophotometer

  • 96-well plates

  • Pipettes and tips

Step-by-Step Protocol: [17]

  • Prepare Solutions:

    • Prepare a stock solution of the pyrrole-based inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare the enzyme and substrate solutions at the desired concentrations in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the substrate to each well.

  • Monitor the Reaction:

    • Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Determination of Inhibition Mechanism (Kinetic Analysis)

To understand how a pyrrole-based inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or mixed inhibition), enzyme kinetic studies are performed.[15][19]

Procedure:

  • Perform the enzyme inhibition assay as described above, but with a key modification: vary the concentration of the substrate at several fixed concentrations of the inhibitor.

  • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]).[20]

    • Competitive Inhibition: The lines on the plot will intersect at the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.[21]

    • Non-competitive Inhibition: The lines will intersect on the x-axis. Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.[21]

    • Mixed Inhibition: The lines will intersect at a point to the left of the y-axis and above the x-axis. Both Vmax and Km are affected.[15]

    • Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km decrease.[21]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that the pyrrole-based inhibitor binds to its intended target protein within a cellular environment.[3]

Protocol Outline:

  • Cell Treatment: Treat cultured cells with the pyrrole compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Separation: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the inhibitor confirms target engagement.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates PyrroleInhibitor Pyrrole-Based Inhibitor (e.g., Sunitinib) PyrroleInhibitor->RTK Competitively Inhibits ATP ATP ATP->RTK Binds to active site Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds G Start Start: Library of Pyrrole-Based Compounds Screening High-Throughput Screening (In Vitro Enzyme Assay) Start->Screening Hit Identify 'Hits' (Compounds with >50% Inhibition) Screening->Hit Hit->Screening No IC50 IC50 Determination (Dose-Response Curve) Hit->IC50 Yes Mechanism Mechanism of Action Studies (Enzyme Kinetics) IC50->Mechanism Cellular Cell-Based Assays (e.g., Proliferation, CETSA) Mechanism->Cellular Lead Lead Optimization Cellular->Lead G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_C Enzyme Active Site ES_C Enzyme-Substrate Complex E_C:f0->ES_C:f0 EI_C Enzyme-Inhibitor Complex E_C:f0->EI_C:f0 S_C Substrate S_C->E_C:f1 I_C Inhibitor I_C->E_C:f1 E_NC Enzyme Active Site Allosteric Site ES_NC Enzyme-Substrate Complex E_NC:f0->ES_NC:f0 EI_NC Enzyme-Inhibitor Complex E_NC:f0->EI_NC:f0 S_NC Substrate S_NC->E_NC:f1 I_NC Inhibitor I_NC->E_NC:f2

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of aromatic ketones. Using a mixture of acetophenone, 4-hydroxyacetophenone, and 4-nitroacetophenone as a model, this document outlines the optimization of chromatographic conditions, including mobile phase composition and its effect on retention and resolution. The developed method demonstrates excellent linearity and recovery, making it suitable for quality control and research applications in the pharmaceutical and chemical industries.

Introduction

Aromatic ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring. They are widely used as intermediates in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. The accurate and reliable quantification of these compounds is crucial for ensuring product quality and process control. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of aromatic ketones due to its high resolution, sensitivity, and versatility.

This application note provides a comprehensive guide to developing an efficient RP-HPLC method for the analysis of aromatic ketones. The key steps of method development, from initial parameter selection to method optimization, are discussed. A mixture of acetophenone, 4-hydroxyacetophenone, and 4-nitroacetophenone is used to illustrate the principles of separation based on polarity.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for the separation of aromatic ketones.

  • Solvents: HPLC grade acetonitrile and ultrapure water are necessary for the mobile phase.

  • Reagents: Analytical grade acetophenone, 4-hydroxyacetophenone, and 4-nitroacetophenone standards are required for system suitability, calibration, and recovery studies.

Chromatographic Conditions

A summary of the initial and optimized chromatographic conditions is presented in Table 1.

Table 1: Chromatographic Conditions

ParameterInitial ConditionsOptimized Conditions
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic (50:50 A:B)Isocratic (60:40 A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

Protocols

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of each aromatic ketone standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Mixture (100 µg/mL): Pipette 2.5 mL of each stock solution into a single 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development and optimization.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard mixture with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of a formulated product or a reaction mixture, the following general sample preparation protocol can be followed. The specific details may need to be adjusted based on the sample matrix.

  • Accurately weigh a portion of the sample expected to contain the aromatic ketones of interest into a suitable volumetric flask.

  • Add a sufficient amount of diluent to dissolve the sample. Sonication may be used to aid dissolution.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Results and Discussion

Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps. The workflow for this study is illustrated in the diagram below.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Properties Define Analyte Properties (Polarity, UV Absorbance) Column_Selection Select Column (C18 as starting point) Analyte_Properties->Column_Selection Mobile_Phase_Scouting Scout Mobile Phase (Acetonitrile/Water) Column_Selection->Mobile_Phase_Scouting Detector_Setup Set Detector Wavelength (254 nm for aromatic rings) Mobile_Phase_Scouting->Detector_Setup Initial_Run Perform Initial Isocratic Run (50% Acetonitrile) Detector_Setup->Initial_Run Proceed to Optimization Evaluate_Chromatogram Evaluate Chromatogram (Retention, Resolution, Peak Shape) Initial_Run->Evaluate_Chromatogram Adjust_Mobile_Phase Adjust Mobile Phase Strength (Vary % Acetonitrile) Evaluate_Chromatogram->Adjust_Mobile_Phase Optimization Loop Adjust_Mobile_Phase->Evaluate_Chromatogram Final_Conditions Select Final Isocratic Conditions (60% Water / 40% Acetonitrile) Adjust_Mobile_Phase->Final_Conditions Achieved Desired Separation Linearity Assess Linearity Final_Conditions->Linearity Proceed to Validation Accuracy Determine Accuracy (Recovery) Linearity->Accuracy Precision Evaluate Precision (Repeatability) Accuracy->Precision Robustness Test Robustness Precision->Robustness

HPLC Method Development Workflow

Optimization of Mobile Phase Composition

The composition of the mobile phase is a critical parameter in reversed-phase HPLC as it directly influences the retention and resolution of the analytes. In this study, the percentage of acetonitrile (the organic modifier) was varied to achieve optimal separation of the three aromatic ketones.

The effect of acetonitrile concentration on the retention time (RT) and resolution (Rs) of the analytes is summarized in Table 2. As expected, an increase in the acetonitrile concentration leads to a decrease in the retention times of all three compounds due to the increased elution strength of the mobile phase.

Table 2: Effect of Acetonitrile Concentration on Retention Time and Resolution

% AcetonitrileAnalyteRetention Time (min)Resolution (Rs)
30% 4-Hydroxyacetophenone4.2-
Acetophenone8.58.1
4-Nitroacetophenone9.82.3
40% 4-Hydroxyacetophenone3.1-
Acetophenone5.96.2
4-Nitroacetophenone6.71.8
50% 4-Hydroxyacetophenone2.5-
Acetophenone4.34.5
4-Nitroacetophenone4.81.2

Based on these results, a mobile phase composition of 60% water and 40% acetonitrile was selected as the optimal condition, providing good resolution between all peaks within a reasonable analysis time.

Method Validation Parameters

A full method validation should be performed to ensure the reliability of the developed method. Key validation parameters include linearity, accuracy, and precision. The expected performance of the method for these parameters is presented in Tables 3 and 4.

Table 3: Linearity of the HPLC Method

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
4-Hydroxyacetophenone1 - 100> 0.999
Acetophenone1 - 100> 0.999
4-Nitroacetophenone1 - 100> 0.999

Table 4: Accuracy (Recovery) of the HPLC Method

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)
4-Hydroxyacetophenone5098.5 - 101.2
Acetophenone5099.1 - 100.8
4-Nitroacetophenone5098.9 - 101.5

The method is expected to be linear over the specified concentration range with a correlation coefficient greater than 0.999. The accuracy, determined by spike recovery experiments, should be within the typical range of 98-102%.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been developed for the simultaneous determination of acetophenone, 4-hydroxyacetophenone, and 4-nitroacetophenone. The method utilizes a C18 column with a mobile phase of water and acetonitrile (60:40 v/v). The developed method demonstrates good separation and is suitable for routine analysis in a quality control or research environment. The systematic approach to method development outlined in this application note can be adapted for the analysis of other aromatic ketones and related compounds.

Application Notes and Protocols: Development of Pyrrol-3-yl Methanone Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the anticancer potential of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one analogs. While direct research on this specific parent compound is limited, extensive studies have been conducted on structurally related molecules. This report focuses on a prominent analog, --INVALID-LINK--methanone (ARDAP), which has demonstrated significant potential as an antineoplastic agent by targeting tubulin polymerization.[1][2] The methodologies and findings presented herein serve as a comprehensive guide for the evaluation of similar compounds in anticancer research.

Compound Profile: ARDAP

ARDAP is a novel, structurally distinct tubulin inhibitor that has shown promising anticancer effects in breast cancer models.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to a cytostatic effect at sub-cytotoxic concentrations.[1]

Data Presentation

Table 1: In Vitro Anticancer Activity of ARDAP

The following table summarizes the quantitative data on the bioactivity of ARDAP against the MCF-7 breast cancer cell line.

CompoundCell LineAssay TypeConcentrationEffectReference
ARDAPMCF-7Cell Proliferation (xCELLigence)10-80 nMMarked decrease in cell proliferation[1]
ARDAPMCF-7Colony FormationSub-cytotoxicMarked decrease in colony formation[1]
ARDAPMCF-7ATP MeasurementSub-cytotoxicMarked decrease in intracellular ATP[1]
ARDAPMCF-7Cell Cycle Analysis20 nMG2/M phase arrest[1]
ARDAPMCF-7Spheroid Formation (3D culture)Not specifiedInhibition of spheroid formation[2]
ARDAPMCF-7Stem Cell Marker (CD133)20 nMDownregulation of CD133[1]
ARDAPMCF-7Stemness Markers (Oct4, Sox2)Not specifiedDecreased expression in 2D and 3D models[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of ARDAP are provided below.

Cell Proliferation Assay (Real-Time Cell Analysis)

Principle: The xCELLigence system monitors cellular events in real-time by measuring the electrical impedance of a cell population on a microelectronic sensor plate. Changes in cell number, adhesion, and morphology are reflected as changes in the cell index.

Protocol:

  • Seed MCF-7 cells in a 96-well E-plate at a density of 5 x 10³ cells/well and culture for 24 hours.

  • Record a baseline cell index measurement before adding the compound.

  • Prepare serial dilutions of ARDAP (e.g., 10, 20, 40, 80 nM) in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of ARDAP. Include a vehicle control (e.g., DMSO).

  • Place the E-plate back on the xCELLigence station and record the cell index continuously for 48-72 hours.

  • Normalize the cell index data to the time point just before compound addition.

  • Analyze the data to determine the effect of ARDAP on cell proliferation over time.

Colony Formation Assay

Principle: This assay assesses the ability of a single cell to grow into a colony, reflecting its clonogenic survival and proliferative capacity after treatment with a cytotoxic agent.

Protocol:

  • Seed MCF-7 cells in 6-well plates at a low density (e.g., 500 cells/well).

  • Allow the cells to attach for 24 hours.

  • Treat the cells with sub-cytotoxic concentrations of ARDAP for a specified period (e.g., 24 hours).

  • Remove the treatment medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1).

  • Stain the colonies with 0.5% crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the plating efficiency and survival fraction compared to the control group.

ATP Measurement Assay

Principle: Intracellular ATP levels are an indicator of metabolic activity and cell viability. A decrease in ATP is often associated with cytotoxicity or cytostatic effects.

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of ARDAP for the desired time.

  • Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).

  • Add the lytic/luciferase reagent to the wells according to the manufacturer's instructions.

  • Incubate for a short period to lyse the cells and stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Express the results as a percentage of the ATP level in untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a DNA-staining fluorescent dye (e.g., Propidium Iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Protocol:

  • Culture MCF-7 cells and treat them with a specific concentration of ARDAP (e.g., 20 nM) for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathway of ARDAP

ARDAP_Mechanism ARDAP ARDAP Analog Tubulin β-Tubulin (Colchicine Site) ARDAP->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle Leads to CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Promotes CellProliferation Cancer Cell Proliferation CellCycleArrest->CellProliferation Inhibits Apoptosis->CellProliferation Inhibits

Caption: Proposed mechanism of action for ARDAP analogs.

Experimental Workflow for Anticancer Evaluation

Experimental_Workflow Synthesis Compound Synthesis (ARDAP Analog) InVitro In Vitro Screening Synthesis->InVitro CellProlif Cell Proliferation Assay (xCELLigence) InVitro->CellProlif ColonyForm Colony Formation Assay InVitro->ColonyForm ATP ATP Measurement InVitro->ATP Mechanism Mechanism of Action Studies InVitro->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay ThreeD 3D Culture Models Mechanism->ThreeD Spheroid Spheroid Growth Assay ThreeD->Spheroid

Caption: Workflow for evaluating novel anticancer compounds.

The development of this compound analogs, represented here by the extensively studied compound ARDAP, holds significant promise for anticancer therapy. The primary mechanism of action appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and a reduction in cancer cell proliferation. The protocols and data presented in these application notes provide a solid framework for the continued investigation and development of this class of compounds as potential chemotherapeutic agents. Further studies should focus on structure-activity relationships, in vivo efficacy, and safety profiles to advance these promising candidates toward clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my target compound, or no product at all. What are the possible causes and solutions?

Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the reactants' quality, reaction conditions, and potential side reactions.

  • Poor Quality of Pyrrole: Pyrrole is prone to polymerization, especially in the presence of light and air. Ensure you are using freshly distilled or commercially available high-purity pyrrole.

  • Inactive Acylating Agent: The acylating agent, 3-(4-methoxyphenyl)propanoyl chloride, is moisture-sensitive. Exposure to atmospheric moisture will hydrolyze it back to the carboxylic acid, rendering it unreactive for the acylation of pyrrole. It is crucial to use a fresh or properly stored acyl chloride and handle it under anhydrous conditions.

  • Suboptimal Reaction Conditions: The reaction of pyrrole with an acyl chloride to form an N-acylpyrrole is typically carried out in the presence of a base to deprotonate the pyrrole.[1] The choice of base and solvent is critical.

    • Strong Bases: Strong bases like sodium hydride (NaH) or butyllithium (BuLi) are effective for deprotonating pyrrole.[1] The reaction should be performed in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

    • Milder Bases: Alternatively, milder conditions using an organic base like triethylamine (Et₃N) or pyridine in a solvent like dichloromethane (DCM) can be employed.

  • Polymerization of Pyrrole: Pyrrole is highly reactive and can polymerize under acidic conditions.[2] Since the acylation reaction generates HCl as a byproduct, it is essential to have a base present to neutralize it immediately.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_pyrrole Check Pyrrole Quality (Freshly distilled?) start->check_pyrrole check_acyl_chloride Check Acyl Chloride Activity (Anhydrous handling?) start->check_acyl_chloride check_conditions Review Reaction Conditions (Anhydrous? Correct base/solvent?) start->check_conditions check_polymerization Evidence of Polymerization? (Insoluble black tar) start->check_polymerization solution Optimize Conditions: - Use high-purity reagents - Ensure anhydrous setup - Choose appropriate base/solvent - Control temperature check_pyrrole->solution If impure check_acyl_chloride->solution If hydrolyzed check_conditions->solution If suboptimal check_polymerization->solution If present

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products (C-Acylation)

Question: My reaction is producing a mixture of isomers. How can I improve the selectivity for N-acylation?

Answer: While the desired product is N-acylated, pyrrole can also undergo C-acylation, typically at the 2-position, under certain conditions.[1] The formation of C-acylated isomers is a common side reaction.

  • Reaction Conditions: Friedel-Crafts acylation conditions, which favor C-acylation, should be avoided for the synthesis of N-acylpyrroles.[2] Strong Lewis acids like aluminum chloride (AlCl₃) promote C-acylation.

  • Method of Reagent Addition: To favor N-acylation, pyrrole should be deprotonated first by adding the base to the pyrrole solution before the slow addition of the acyl chloride. This generates the pyrrolide anion, which is a strong N-nucleophile.[1]

Comparative Yields of N- vs. C-Acylation under Different Conditions:

Catalyst/BaseSolventPredominant ProductReference
NaHTHFN-acylpyrrole[1]
Et₃NDCMN-acylpyrroleGeneral Knowledge
AlCl₃DCM2-acylpyrrole[2][3]
DBNToluene2-acylpyrrole[4]

Logical Flow for Optimizing N-Acylation Selectivity:

acylation_selectivity start Mixture of N- and C-Acylated Products check_catalyst Are Lewis Acids Present? (e.g., AlCl₃) start->check_catalyst check_procedure Order of Reagent Addition? start->check_procedure solution Optimize for N-Acylation: - Avoid Lewis acids - Deprotonate pyrrole first with a strong base (e.g., NaH) - Slowly add acyl chloride to the pyrrolide solution check_catalyst->solution If yes, remove check_procedure->solution If acyl chloride was added before base

Caption: Optimizing for selective N-acylation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods?

Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials, side products, and polymeric material.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is necessary. This typically involves quenching the reaction with water or a saturated ammonium chloride solution, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted 3-(4-methoxyphenyl)propanoic acid.

  • Chromatography: Column chromatography on silica gel is the most effective method for purifying the crude product. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.[5] Suitable solvents can be determined on a small scale and may include ethanol, ethyl acetate/hexanes, or other common solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic approach involves two main steps:

  • Formation of the Acyl Chloride: 3-(4-Methoxyphenyl)propanoic acid is converted to its corresponding acyl chloride, 3-(4-methoxyphenyl)propanoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).[6][7]

  • N-Acylation of Pyrrole: Pyrrole is deprotonated with a suitable base (e.g., NaH) to form the pyrrolide anion, which is then reacted with 3-(4-methoxyphenyl)propanoyl chloride to yield the final product.[1]

Synthetic Pathway Overview:

synthesis_pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: N-Acylation start_acid 3-(4-Methoxyphenyl)propanoic acid reagent1 SOCl₂ or (COCl)₂ start_acid->reagent1 acyl_chloride 3-(4-Methoxyphenyl)propanoyl chloride reagent1->acyl_chloride acyl_chloride_step2 3-(4-Methoxyphenyl)propanoyl chloride acyl_chloride->acyl_chloride_step2 pyrrole Pyrrole base Base (e.g., NaH) pyrrole->base pyrrolide Pyrrolide Anion base->pyrrolide final_product This compound pyrrolide->final_product acyl_chloride_step2->final_product

Caption: General synthetic pathway.

Q2: How can I prepare 3-(4-methoxyphenyl)propanoyl chloride from the corresponding carboxylic acid?

A2: The conversion of 3-(4-methoxyphenyl)propanoic acid to its acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[8]

Experimental Protocol for Acyl Chloride Formation:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize the HCl and SO₂ byproducts), add 3-(4-methoxyphenyl)propanoic acid.

  • Add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture gently under reflux (the boiling point of SOCl₂ is 76 °C) until the evolution of gas ceases (typically 1-2 hours).

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-(4-methoxyphenyl)propanoyl chloride can be used directly in the next step or purified by vacuum distillation.

Q3: What is a reliable experimental protocol for the N-acylation of pyrrole?

A3: The following protocol is a general guideline for the N-acylation of pyrrole using sodium hydride.

Experimental Protocol for N-Acylation:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the resulting solution of sodium pyrrolide back to 0 °C.

  • Add a solution of 3-(4-methoxyphenyl)propanoyl chloride (1.05 equivalents) in anhydrous THF dropwise to the pyrrolide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Thionyl Chloride and Acyl Chlorides: These are corrosive and react violently with water, releasing toxic gases (HCl and SO₂).[6][9] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it under an inert atmosphere and away from any sources of ignition.

  • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly opened bottles or ensure that the solvent has been tested for and is free of peroxides.

References

Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of substituted pyrroles.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrroles using the Paal-Knorr method.

Issue 1: Low Yield or Incomplete Reaction

Q: My Paal-Knorr synthesis is resulting in a low yield or is not proceeding to completion. What are the common causes?

A: Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction.[1] Conversely, excessively harsh conditions can cause degradation of starting materials or the product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical.[1] While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]

Issue 2: Major Byproduct Formation

Q: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

A: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1][3]

To minimize furan formation:

  • Control Acidity: Maintain a pH greater than 3.[1][2] The use of a weak acid like acetic acid can accelerate the reaction without significantly promoting furan formation.[2][3]

  • Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway.[1]

  • Milder Catalysts: Consider using milder Brønsted or Lewis acids.[4] A variety of Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃, as well as solid acid catalysts, have been shown to be effective.[5]

Issue 3: Dark, Tarry Reaction Mixture

Q: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

A: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]

Issue 4: Regioselectivity with Unsymmetrical Dicarbonyls

Q: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is giving me a mixture of regioisomers. How can I improve the selectivity?

A: Achieving high regioselectivity with unsymmetrical dicarbonyls depends on differentiating the reactivity of the two carbonyl groups. Consider the following strategies:

  • Steric Hindrance: A bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, favoring reaction at the less hindered carbonyl.

  • Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.

  • Reaction Conditions: The reaction is typically conducted under neutral or weakly acidic conditions. For substrates with acid-sensitive functionalities, milder conditions are recommended to avoid degradation. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Paal-Knorr pyrrole synthesis?

A: The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[6] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal.[6] This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[6] The ring-closing step is often the rate-determining step of the reaction.[7][8]

Q2: Are there alternative, "greener" methods for performing the Paal-Knorr synthesis?

A: Yes, several modifications to the traditional Paal-Knorr synthesis have been developed to be more environmentally friendly. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times, often to just a few minutes, and can be performed in open flasks at room temperature.[9][10][11]

  • Solvent-Free Conditions: Reactions can be carried out without a solvent, which reduces waste and can lead to shorter reaction times and high yields.[12][13]

  • Use of Deep Eutectic Solvents (DES): Solvents like a mixture of choline chloride and urea can act as both the solvent and a catalyst, offering a non-toxic and potentially biorenewable option.[14]

Q3: What are the recommended methods for purifying the synthesized pyrrole?

A: Purification methods will depend on the physical properties of the synthesized pyrrole. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a common and effective purification method.[15]

  • Column Chromatography: For both solid and oily products, column chromatography is a versatile technique for separating the desired pyrrole from byproducts and unreacted starting materials.[6]

  • Aqueous Workup: An initial aqueous workup is often necessary to remove the acid catalyst and water-soluble impurities.[16] This typically involves diluting the reaction mixture with an organic solvent and washing with aqueous solutions.[16]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of N-substituted Pyrroles

CatalystAmount (mol%)Temperature (°C)TimeYield (%)Reference
CATAPAL 200 (Alumina)40 mg6045 min68-97[12]
Sc(OTf)₃1Room Temp.30 min89-98[5]
I₂10Room Temp.5-10 minHigh[1]
Acetic AcidCatalytic80VariesGood[15]
Hydrochloric AcidCatalyticReflux15-30 minGood[1]

Table 2: Effect of Reaction Conditions on the Paal-Knorr Synthesis

MethodTemperature (°C)TimeTypical Yield (%)NotesReference
Conventional Heating25 - 10015 min - 24 h>60, often 80-95Traditional method, can be slow.[17]
Microwave Irradiation80 - 1602 - 10 min65-89Rapid synthesis, milder conditions.[10][18]
Solvent-Free (Stirring)Room Temp.VariesExcellentEnvironmentally friendly, no solvent needed.[13]
Deep Eutectic Solvent802 - 12 h~90"Green" solvent acts as a catalyst.[14]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[6]

    • Add one drop of concentrated hydrochloric acid to the mixture.[6]

    • Heat the reaction mixture to reflux and maintain for 15 minutes.[6]

    • After the reflux period, cool the flask in an ice bath.[15]

    • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[15]

    • Collect the solid product by vacuum filtration.[15]

    • Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.[15]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

  • Materials:

    • 1,4-diketone (20.0 mg, 0.0374 mmol)

    • Primary amine (3 equivalents)

    • Ethanol (400 µL)

    • Glacial Acetic Acid (40 µL)

  • Procedure:

    • In a microwave vial, add a solution of the 1,4-diketone in ethanol.[15]

    • Add glacial acetic acid and the primary amine to the vial.[15]

    • Seal the microwave vial and place it in the microwave reactor.[6]

    • Irradiate the reaction mixture at a set temperature (e.g., 80 °C).[15] The reaction progress should be monitored by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.[15]

    • Partition the mixture between water and ethyl acetate.[15]

    • Extract the aqueous phase three times with ethyl acetate.[15]

    • Combine the organic phases, wash with brine, and dry over magnesium sulfate.[15]

    • Evaporate the solvent under reduced pressure.[15]

    • Purify the crude material by column chromatography if necessary.[6]

Mandatory Visualizations

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Formation 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Amine Primary_Amine Primary Amine Primary_Amine->Hemiaminal Cyclic_Hemiaminal Cyclic Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Pyrrole Pyrrole Cyclic_Hemiaminal->Pyrrole - 2 H₂O (Dehydration) Water Water Cyclic_Hemiaminal->Water

Caption: Paal-Knorr pyrrole synthesis reaction mechanism.

Troubleshooting_Workflow start Paal-Knorr Reaction Issue low_yield Low Yield / Incomplete Reaction? start->low_yield byproduct Major Byproduct? low_yield->byproduct No solution1 Optimize: Temp, Time, Catalyst Check Reactant Purity/Reactivity low_yield->solution1 Yes tarry Dark, Tarry Mixture? byproduct->tarry No solution2 Control pH (>3) Use Excess Amine Use Milder Catalyst byproduct->solution2 Yes (likely furan) solution3 Lower Temperature Use Milder Catalyst tarry->solution3 Yes (polymerization) end_node Problem Resolved tarry->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for Paal-Knorr synthesis.

Experimental_Workflow start Start reagents Combine 1,4-Dicarbonyl, Amine, Solvent, and Catalyst start->reagents reaction Heat (Conventional or Microwave) reagents->reaction monitor Monitor Reaction by TLC reaction->monitor workup Aqueous Workup (Quench, Extract, Dry) monitor->workup purify Purification (Chromatography or Recrystallization) workup->purify characterize Characterize Product purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for Paal-Knorr synthesis.

References

Technical Support Center: Purification of 3-aryl-1-(pyrrol-1-yl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-aryl-1-(pyrrol-1-yl)propan-1-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might face during purification, providing potential causes and solutions in a straightforward question-and-answer format.

General Purity and Product Appearance Issues

Question 1: My final product has a persistent yellow or brown color, even after column chromatography. What is the cause and how can I fix it?

Answer: Color in pyrrole-containing compounds is a common issue and can arise from several factors:

  • Oxidation: Pyrrole rings, particularly when electron-rich, are susceptible to oxidation from exposure to air and light, which forms colored impurities.[1] This can be exacerbated by any residual acid from the synthesis.

  • Highly Conjugated Byproducts: The synthesis process may yield small quantities of highly conjugated byproducts that are intensely colored.[1]

  • Residual Catalysts: Trace amounts of metal catalysts (e.g., Pd, Ru, Fe) used in preceding synthetic steps might remain and cause coloration.[1]

Troubleshooting Steps:

  • Minimize Exposure to Air and Light: Work efficiently and, if possible, under an inert atmosphere (e.g., nitrogen or argon).[1] Store the purified compound in amber vials at low temperatures.[1]

  • Activated Charcoal Treatment: Before the final purification step, dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal.[1] Stir for 15-30 minutes, then filter through a pad of celite to remove the charcoal and adsorbed impurities.[1]

  • Re-purification: A second pass through a silica gel column or recrystallization may be necessary.

Question 2: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" happens when the compound separates from the solution as a liquid phase instead of a solid.[2] This typically occurs if the solution is too supersaturated or if the compound's melting point is lower than the boiling point of the chosen solvent.[2]

Troubleshooting Steps:

  • Add More Solvent: Introduce a small amount of hot solvent to the mixture to decrease the saturation level.[2]

  • Slow Down Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[1] Insulating the flask can help slow the cooling process.[1]

  • Induce Nucleation: Scratch the inside surface of the flask at the liquid-air interface with a glass rod to create nucleation sites for crystal growth.[2] Alternatively, add a "seed" crystal of the pure compound if available.[1]

  • Change Solvents: Switch to a solvent with a lower boiling point or employ a mixed-solvent system.[2] A common technique is to dissolve the compound in a "good" solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (an "anti-solvent" like water or hexane) until the solution becomes cloudy.[2] Add a few drops of the good solvent to clarify the solution, then allow it to cool slowly.[2]

Question 3: My crude product is a dark, tarry material that is difficult to handle and purify. What is the cause?

Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[3] This is frequently caused by excessively high reaction temperatures or highly acidic conditions.[3] To mitigate this, consider lowering the reaction temperature and using milder acid catalysts or neutral conditions in your synthesis.[3]

Chromatography Challenges

Question 4: I'm struggling to separate my product from a starting material or byproduct using column chromatography because they have very similar Rf values. How can I improve separation?

Answer: This is a frequent challenge when the polarity of the product and an impurity are very close.[2]

Strategies for Improved Separation:

  • Optimize the Solvent System: The key is to find a solvent system that provides better separation on a Thin-Layer Chromatography (TLC) plate first.[2]

    • Test various ratios of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane).

    • Try a different solvent combination entirely. Sometimes, adding a small percentage of a third solvent (e.g., methanol or triethylamine) can significantly alter selectivity.

  • Use a Different Stationary Phase:

    • Alumina: For compounds that are basic or sensitive to acid, neutral or basic alumina can be an excellent alternative to silica gel.[1]

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of triethylamine in your non-polar eluent before packing the column. This is useful for basic compounds like those containing a pyrrole ring.[1]

  • Flash Chromatography: This technique uses pressure to move the solvent through the column faster, which can sometimes lead to better separation and less time for the compound to diffuse on the column.[4]

Question 5: I suspect my 3-aryl-1-(pyrrol-1-yl)propan-1-one derivative is decomposing on the silica gel column. How can I check for this and prevent it?

Answer: Pyrroles can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][3]

Confirmation and Prevention:

  • TLC Stability Test: Spot your purified compound on a silica gel TLC plate. Let the plate sit on the bench for 30-60 minutes, then develop it in a suitable solvent system. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[1]

  • Use Deactivated Silica: As mentioned above, neutralizing the silica gel with a base like triethylamine (Et₃N) can prevent acid-catalyzed decomposition.[1] A common practice is to add 0.1-1% triethylamine to the eluent.[1]

  • Switch to Alumina: Neutral or basic alumina is a good alternative stationary phase that avoids the acidity of silica.[1]

Data Summary Tables

Table 1: Comparison of Common Purification Techniques

Purification MethodTypical PurityTypical YieldBest ForCommon Issues
Single-Solvent Recrystallization >98%60-90%Removing small amounts of impurities from a mostly pure, solid product.[1]Finding a suitable solvent; "oiling out"; significant loss of product in the mother liquor.[1]
Two-Solvent Recrystallization >98%50-85%Purifying solids when a single ideal solvent cannot be found.[2]"Oiling out"; precipitation of impurity if conditions are not optimized.[2]
Flash Column Chromatography (Silica Gel) 95-99%70-95%Separating complex mixtures with different polarities.[2][5]Co-elution of similar Rf compounds; compound decomposition on acidic silica.[1][2]
Flash Column Chromatography (Alumina) 95-99%70-95%Purifying acid-sensitive or basic compounds.[1]Can be less effective for separating very non-polar compounds.
Activated Charcoal Treatment N/A (Improves color)>95% (recovery)Removing highly conjugated, colored impurities.[1]Can adsorb the desired product if too much charcoal is used.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • TLC Analysis: First, identify a suitable eluent system using TLC. The ideal system will give your desired product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.[2]

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.

    • In a beaker, make a slurry of silica gel (60-120 mesh) with the non-polar component of your eluent (e.g., hexane).[5]

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the silica bed evenly, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column. Use a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity by adding more of the polar solvent (e.g., start with 100% hexane, move to 9:1 hexane:ethyl acetate, then 4:1, etc.).[2]

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization

  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound when hot but not when cold, and a "poor" (or "anti-") solvent in which your compound is insoluble or sparingly soluble even when hot. The two solvents must be miscible.

  • Dissolution: Place the crude, oily, or solid product in a flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[2]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[2] Allow the crystals to air dry or place them in a desiccator under vacuum.[2]

Visualized Workflows and Logic

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start_node start_node process_node process_node decision_node decision_node end_node end_node bad_end_node bad_end_node A Crude Reaction Mixture B Initial Work-up (e.g., Extraction, Wash) A->B C Solvent Removal B->C D Column Chromatography C->D E Combine Pure Fractions D->E F Recrystallization E->F G Pure Product F->G H Characterization (NMR, MS, etc.) G->H

Caption: General workflow for purification and analysis.

G start_node start_node decision_node decision_node solution_node solution_node end_node end_node bad_end_node bad_end_node start Product 'Oils Out' during Recrystallization q1 Is solution very cloudy? start->q1 a1 Add small amount of hot solvent q1->a1 Yes q2 Is cooling too fast? q1->q2 No a1->q2 a2 Cool slowly to RT, then place in ice bath q2->a2 Yes q3 Is nucleation an issue? q2->q3 No a2->q3 a3 Scratch flask or add seed crystal q3->a3 Yes q4 Is solvent appropriate? q3->q4 No a3->q4 a4 Try a different solvent or a two-solvent system q4->a4 No end Crystals Form q4->end Yes a4->end

Caption: Troubleshooting guide for "oiling out".

References

Technical Support Center: Improving the Stability of Methoxyphenyl Ketone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability challenges encountered with methoxyphenyl ketone compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methoxyphenyl ketone compound shows new, unexpected peaks in its HPLC/GC analysis over time. What could be the cause?

A1: The appearance of new peaks strongly suggests that your compound is degrading.[1] Based on the typical structure of a methoxyphenyl ketone, several degradation pathways are possible:

  • Photodegradation: Exposure to UV or visible light can induce cleavage of the ketone, particularly Norrish Type I or Type II reactions.[1]

  • Oxidative Degradation: The methoxy group can be susceptible to oxidation. The ketone itself or the alkyl chain can also be oxidized, potentially forming carboxylic acids.[1]

  • Thermal Degradation: High temperatures can lead to the cleavage of the alkyl chain, resulting in smaller, more volatile fragments.[1]

  • Hydrolysis: Under acidic or basic conditions, the ether linkage of the methoxy group can be cleaved.[1]

To identify the cause, a forced degradation study is recommended.

Q2: How can I prevent the degradation of my methoxyphenyl ketone compound during storage?

A2: To minimize degradation, proper storage is crucial. Store your compound in a cool, dark, and dry place.[1] For long-term storage, refrigeration (2-8 °C) is advisable.[1] Using amber vials can protect against light exposure, and storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[1] For compounds stored in solution, consider preparing fresh solutions for each experiment to avoid solvent-mediated degradation.

Q3: My compound is losing its biological activity in cell-based assays. Could this be a stability issue?

A3: Yes, loss of potency is a common consequence of compound degradation.[1] The degradation products may have a different chemical structure that is no longer active at the target. It is also possible that the compound is metabolically unstable in your assay conditions. For example, the ketone group could be reduced, or the methoxy group could be demethylated by cellular enzymes.

Q4: What are some chemical strategies to improve the stability of my methoxyphenyl ketone lead compound?

A4: Several medicinal chemistry strategies can be employed to enhance stability:

  • Introduce Steric Hindrance: Adding bulky groups near the ketone can physically block the approach of nucleophiles or enzymes, slowing down metabolic reduction.[2]

  • Protecting Groups: The ketone can be temporarily protected as a ketal, which is more stable to many reagents and can be removed in a later synthetic step.[3] This is particularly useful during synthesis to prevent unwanted side reactions.[3]

  • Bioisosteric Replacement: In some cases, the ketone or methoxy group can be replaced with a bioisostere that has similar electronic and steric properties but improved metabolic stability. For instance, an oxetane can sometimes replace a carbonyl group.[4]

Degradation Pathways and Prevention

The following diagram illustrates potential degradation pathways for a generic methoxyphenyl ketone.

Potential Degradation Pathways for Methoxyphenyl Ketones parent Methoxyphenyl Ketone photo Photodegradation (Norrish Cleavage) parent->photo UV/Vis Light thermal Thermal Degradation (Chain Cleavage) parent->thermal Heat oxidative Oxidative Degradation parent->oxidative H₂O₂ / Air hydrolysis Acidic/Basic Hydrolysis parent->hydrolysis H⁺ / OH⁻ photo_prod Aldehydes, Alkene Derivatives photo->photo_prod thermal_prod Volatile Fragments thermal->thermal_prod oxidative_prod Carboxylic Acids, Phenols oxidative->oxidative_prod hydrolysis_prod Hydroxy Phenyl Ketone, Methanol hydrolysis->hydrolysis_prod

Caption: Potential degradation pathways for methoxyphenyl ketones.

Quantitative Data Summary

The stability of a compound can be quantitatively assessed through various experiments. Below is a summary table of hypothetical data from a forced degradation study on a methoxyphenyl ketone ("Compound X").

Stress ConditionIncubation Time (hrs)Compound X Remaining (%)Major Degradation Product(s)
Control (25°C, dark) 4899.5-
Photolytic (UV Lamp) 2475.24-Methoxybenzaldehyde
Oxidative (3% H₂O₂) 1260.84-Methoxybenzoic acid
Thermal (80°C) 4892.1Minor uncharacterized peaks
Acidic (0.1M HCl) 2485.54-Hydroxyphenyl ketone
Basic (0.1M NaOH) 2488.34-Hydroxyphenyl ketone

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

Forced Degradation Experimental Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare stock solution of methoxyphenyl ketone in appropriate solvent control Control (Dark, RT) photolytic Photolytic (UV/Vis light) oxidative Oxidative (e.g., H₂O₂) thermal Thermal (Elevated Temp) acidic Acidic (e.g., 0.1M HCl) basic Basic (e.g., 0.1M NaOH) sampling Take aliquots at defined time points control->sampling photolytic->sampling oxidative->sampling thermal->sampling acidic->sampling basic->sampling hplc Analyze by HPLC-UV/MS sampling->hplc characterize Characterize major degradants (MS/MS, NMR) hplc->characterize

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the methoxyphenyl ketone compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Photolytic: Expose the solution to a UV lamp (e.g., 254 nm) or a photostability chamber.

    • Oxidative: Add a small volume of hydrogen peroxide (e.g., 3%) to the solution.

    • Thermal: Place the solution in an oven at a controlled, elevated temperature (e.g., 80°C).

    • Acidic/Basic: Add an equal volume of an acidic or basic solution (e.g., 0.1M HCl or 0.1M NaOH).

    • Control: Keep a sample protected from light at room temperature.

  • Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method, typically with UV and mass spectrometry (MS) detectors.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.[1] Use MS data to identify the mass of potential degradation products.

Protocol 2: Metabolic Stability in Mouse Liver Microsomes

This protocol is used to assess the metabolic stability of a compound, which is crucial for in vivo applications.[5]

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the methoxyphenyl ketone compound in a suitable solvent (e.g., DMSO).

    • Prepare a potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, the compound solution, and mouse liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

  • Time Points:

    • At specific time intervals (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[5]

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[5]

  • Data Calculation:

    • Calculate the half-life (t½) and intrinsic clearance of the compound. A shorter half-life indicates lower metabolic stability.[5]

References

Technical Support Center: Enhancing the Solubility of Novel Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of novel pyrrole derivatives in biological assays.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

You observe precipitation of your pyrrole derivative immediately upon dilution into your aqueous assay buffer.

Possible Causes and Solutions:

  • Low Intrinsic Solubility: The compound's inherent low solubility in water is the primary cause.

  • Buffer Incompatibility: The pH or ionic strength of the buffer may suppress solubility.

Troubleshooting Steps:

  • Initial Solvent Miscibility Test: Before preparing your final dilution, perform a small-scale test to ensure the organic solvent used for your stock solution is miscible with the aqueous buffer.

  • Adjust Buffer pH: Determine the pKa of your compound. For acidic compounds, increasing the pH above the pKa can increase solubility. For basic compounds, lowering the pH below the pKa can be beneficial.

  • Incorporate Co-solvents: Introduce a low percentage of a water-miscible organic co-solvent into your final assay medium.

    Workflow for Co-solvent Selection

    CoSolvent_Selection A Start: Compound Precipitation B Perform Solvent Miscibility Test (e.g., DMSO, Ethanol in Buffer) A->B C Select Miscible Solvent B->C D Prepare Serial Dilutions of Co-solvent in Assay Buffer (e.g., 0.1%, 0.5%, 1%) C->D E Add Pyrrole Derivative to each dilution D->E F Observe for Precipitation (Visually or by Light Scattering) E->F G Determine Max Tolerated Co-solvent % F->G H Validate Assay Performance (e.g., Enzyme activity, Cell viability) G->H I Proceed with Assay H->I J Issue Persists: Try Alternative Method H->J

    Caption: Workflow for selecting a suitable co-solvent.

Issue: Inconsistent Results and Poor Reproducibility

You are observing high variability between replicate wells or experiments.

Possible Causes and Solutions:

  • Compound Aggregation: Poorly soluble compounds can form aggregates, leading to non-uniform distribution in the assay plate.

  • Time-dependent Precipitation: The compound may be precipitating out of solution over the course of the experiment.

Troubleshooting Steps:

  • Sonication: After diluting your compound into the final assay buffer, sonicate the solution for 5-10 minutes to break up potential aggregates.

  • Use of Surfactants: Incorporate a non-ionic surfactant at a concentration below its critical micelle concentration (CMC) to improve stability.

  • Kinetic Solubility Assay: Perform a time-course experiment to assess the solubility of your compound in the assay buffer over the duration of your experiment.

Table 1: Common Co-solvents and Surfactants

Agent TypeExampleTypical Starting ConcentrationNotes
Co-solventDMSO0.1% - 1% (v/v)Check for solvent effects on the assay.
Co-solventEthanol0.5% - 2% (v/v)Can be more volatile than DMSO.
SurfactantTween® 20/800.01% - 0.1% (w/v)Can interfere with some cell-based assays.
SurfactantPluronic® F-680.02% - 0.1% (w/v)Often used in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilize a novel pyrrole derivative with unknown properties?

A1: Start by creating a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). For the working solution, perform serial dilutions in the assay buffer. A common starting point is to ensure the final DMSO concentration in the assay does not exceed 0.5% to minimize solvent-induced artifacts. If precipitation occurs, consider using a solubility-enhancing excipient.

Q2: How can I use cyclodextrins to improve the solubility of my compound?

A2: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Selection: Beta-cyclodextrins (β-CD) and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Protocol:

    • Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10 mM HP-β-CD).

    • Add your pyrrole derivative (from a DMSO stock) to the cyclodextrin solution while vortexing.

    • Allow the mixture to equilibrate (e.g., 1-2 hours at room temperature) before adding to the assay.

    Logical Flow for Cyclodextrin Use

    Cyclodextrin_Logic cluster_prep Preparation cluster_complexation Complexation cluster_assay Assay A Dissolve Pyrrole Derivative in minimal DMSO (Stock) C Add DMSO Stock to Cyclodextrin Solution A->C B Prepare Aqueous Solution of Cyclodextrin (e.g., HP-β-CD) B->C D Incubate & Mix (e.g., Vortex, Sonicate) C->D E Introduce Drug-Cyclodextrin Complex to Assay System D->E F Perform Biological Measurement E->F

    Caption: Logic for using cyclodextrins for solubility enhancement.

Q3: My pyrrole derivative seems to inhibit a kinase in a biochemical assay, but shows no activity in a cell-based assay. Could this be a solubility issue?

A3: Yes, this is a classic discrepancy that can be caused by solubility and permeability issues. In a biochemical (e.g., enzymatic) assay, the use of detergents and higher solvent concentrations can keep the compound in solution. In a cell-based assay, the compound may precipitate in the complex media or fail to cross the cell membrane.

  • Troubleshooting Pathway:

    • Confirm Solubility in Cell Media: Use methods like nephelometry or visual inspection under a microscope to confirm your compound is soluble in the cell culture medium at the tested concentrations.

    • Assess Cell Permeability: If soluble, the issue might be poor cell permeability. Consider assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Formulation Strategy: For cell-based assays, consider more advanced formulation strategies like creating amorphous solid dispersions or nanoparticle suspensions to improve bioavailability.

    Signaling Pathway Inhibition Scenario

    Kinase_Pathway cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Pyrrole Pyrrole Derivative (Soluble) Kinase Target Kinase Pyrrole->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates Product Phospho-Product Substrate->Product Pyrrole_Cell Pyrrole Derivative (Precipitated/Impermeable) Membrane Cell Membrane Pyrrole_Cell->Membrane Fails to Cross Kinase_Cell Target Kinase Downstream Downstream Signaling Kinase_Cell->Downstream Response Cellular Response Downstream->Response

    Caption: Discrepancy between biochemical and cell-based assay results.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol assesses the time-dependent solubility of a compound in a specific buffer.

Materials:

  • Pyrrole derivative stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Nephelometer or plate reader with a light-scattering module

  • Clear-bottom 96-well or 384-well plates

Methodology:

  • Add 99 µL of assay buffer to the wells of the microplate.

  • Add 1 µL of the 10 mM compound stock to the wells to achieve a final concentration of 100 µM (final DMSO concentration of 1%). Create a buffer + 1% DMSO control.

  • Immediately place the plate in the nephelometer.

  • Measure light scattering at time 0 and then at regular intervals (e.g., every 15 minutes for 2 hours).

  • An increase in the nephelometry signal over time indicates compound precipitation.

Table 2: Sample Nephelometry Data Interpretation

Time (min)Compound A (Signal)Compound B (Signal)Interpretation
0115120Both compounds appear soluble at the start.
30125450Compound B is beginning to precipitate.
601301100Compound B has significantly precipitated. Compound A remains soluble.
1201352500Compound A is kinetically soluble for at least 2 hours under these conditions.

Addressing inconsistencies in the synthesis of N-substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-substituted pyrroles. It is designed for researchers, scientists, and drug development professionals to help address common inconsistencies and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted pyrroles?

The most prevalent methods for synthesizing N-substituted pyrroles include the Paal-Knorr synthesis, Clauson-Kaas synthesis, and Hantzsch pyrrole synthesis.[1][2] The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most attractive and straightforward methods.[3][4] The Clauson-Kaas synthesis utilizes 2,5-dimethoxytetrahydrofuran as a surrogate for the 1,4-dicarbonyl compound, which then reacts with primary amines.[2][5] The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary amine or ammonia.[1][6]

Q2: What is the underlying mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr synthesis proceeds through a series of acid-catalyzed steps. The mechanism involves the initial formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[7] The key steps are:

  • Hemiaminal Formation : The synthesis starts with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound.[7]

  • Intramolecular Cyclization : The nitrogen atom of the hemiaminal then attacks the second carbonyl group, leading to a cyclized 2,5-dihydroxytetrahydropyrrole intermediate. This is often the rate-determining step.[7][8]

  • Dehydration : The synthesis concludes with the elimination of two water molecules from the cyclic intermediate to yield the stable N-substituted pyrrole.[7]

Q3: How does the Clauson-Kaas synthesis mechanism differ from the Paal-Knorr?

The Clauson-Kaas synthesis begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form the reactive 1,4-dicarbonyl intermediate (succinaldehyde).[9][10] This intermediate then reacts with a primary amine following a mechanism analogous to the Paal-Knorr synthesis, involving condensation and cyclization to form the pyrrole ring.[10] Essentially, the Clauson-Kaas reaction generates the 1,4-dicarbonyl precursor in situ.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Q: My Paal-Knorr or Clauson-Kaas reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I improve it?

A: Low yields in these syntheses can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions : Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[7] Insufficient temperature or reaction time can lead to incomplete conversion.[7] Conversely, excessively high temperatures or prolonged reaction times can cause degradation of starting materials or the product.[7]

    • Solution : Gradually increase the reaction temperature or time while monitoring the reaction progress by Thin Layer Chromatography (TLC). Consider using milder acid catalysts or even neutral conditions to prevent degradation.[7] Microwave-assisted synthesis can sometimes improve yields and shorten reaction times.[11][12]

  • Poorly Reactive Starting Materials : Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[7] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[7]

    • Solution : For poorly nucleophilic amines, consider using a more forcing catalyst or higher temperatures. For sterically hindered substrates, prolonged reaction times may be necessary.

  • Catalyst Issues : The choice and amount of acid catalyst are crucial. Strong acids can sometimes promote side reactions or product degradation.[7]

    • Solution : A variety of catalysts can be employed, including protic acids (HCl, H₂SO₄), Lewis acids (InBr₃, InCl₃), and solid-supported catalysts (silica sulfuric acid, alumina).[4][13][14][15] Experimenting with different catalysts may improve yields. For instance, indium(III) catalysts have been shown to provide excellent yields at room temperature under solvent-free conditions.[15]

G start Low Yield or Incomplete Reaction cond1 Check Reaction Conditions start->cond1 cond2 Evaluate Starting Material Reactivity start->cond2 cond3 Assess Catalyst Performance start->cond3 sol1 Optimize Temperature & Time cond1->sol1 Sub-optimal? sol2 Use Milder Catalyst cond1->sol2 Degradation? sol3 Consider Microwave Synthesis cond1->sol3 Alternative? sol4 Use More Forcing Conditions cond2->sol4 Poorly reactive? sol5 Experiment with Different Catalysts cond3->sol5 Ineffective? G start Crude Product is_solid Is the product a solid? start->is_solid purification1 Column Chromatography start->purification1 purification3 Filtration start->purification3 If precipitated is_solid->purification1 No purification2 Recrystallization is_solid->purification2 Yes

References

Technical Support Center: Optimizing HPLC Parameters for the Separation of Ketone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of ketone isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of ketone isomers by HPLC challenging?

A1: The separation of ketone isomers is often difficult due to their high degree of structural similarity. Isomers possess the same molecular formula, and in the case of stereoisomers, the same connectivity of atoms, differing only in the spatial arrangement of atoms or groups. This subtle difference leads to very similar physicochemical properties, resulting in co-elution or poor resolution under standard HPLC conditions.

Q2: What are the different types of ketone isomers I might encounter, and how do they affect the separation strategy?

A2: Ketone isomers can be broadly categorized as constitutional isomers and stereoisomers.

  • Constitutional (or structural) isomers have the same molecular formula but different connectivity. For example, 2-pentanone and 3-pentanone are constitutional isomers. Their separation is typically achieved by exploiting differences in polarity through reversed-phase or normal-phase chromatography.

  • Stereoisomers have the same connectivity but differ in the three-dimensional arrangement of atoms.

    • Enantiomers are non-superimposable mirror images. Their separation requires a chiral environment, necessitating the use of chiral stationary phases (CSPs) or chiral mobile phase additives.

    • Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties and can often be separated on standard achiral columns (e.g., C18).

    • Tautomers (e.g., keto-enol forms) are constitutional isomers that readily interconvert. Their separation can be particularly challenging due to this rapid equilibrium. Strategies often involve low-temperature HPLC to slow the interconversion or adjusting the mobile phase pH to favor one form.[1][2]

Q3: What is the first step in developing a method for separating ketone isomers?

A3: The initial step is to perform a "scouting" gradient run. This involves running a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution time and overall complexity of the sample. This will provide a starting point for optimizing the separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of ketone isomers.

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

Q: My ketone isomer peaks are not separating. What parameters should I adjust?

A: Improving the resolution between closely eluting or co-eluting peaks requires a systematic approach to optimizing the selectivity (α), efficiency (N), and retention factor (k').

Troubleshooting Workflow for Poor Resolution

Poor_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Chemistry start Poor or No Resolution of Isomer Peaks mobile_phase Optimize Mobile Phase start->mobile_phase organic_ratio Adjust Organic Solvent Ratio mobile_phase->organic_ratio First Step column_chem Change Column Chemistry c18_selectivity Try Different C18 Selectivity (e.g., C18, C18 polar-endcapped) column_chem->c18_selectivity temp_flow Adjust Temperature & Flow Rate end_resolved Resolution Achieved temp_flow->end_resolved end_unresolved Consult Specialist temp_flow->end_unresolved organic_type Switch Organic Solvent (e.g., ACN to MeOH) organic_ratio->organic_type ph_adjust Modify Mobile Phase pH organic_type->ph_adjust ph_adjust->column_chem If resolution is still poor phenyl_column Use a Phenyl Column (for aromatic ketones) c18_selectivity->phenyl_column chiral_column Employ a Chiral Stationary Phase (for enantiomers) phenyl_column->chiral_column chiral_column->temp_flow If resolution is still poor

Caption: A logical workflow for troubleshooting poor peak resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower organic content generally increases retention and may improve separation.

    • Change Organic Solvent Type: Acetonitrile and methanol offer different selectivities. If you are using one, try the other. Methanol can enhance π-π interactions with phenyl-based columns.

    • Modify Mobile Phase pH: For ionizable ketone isomers, adjusting the pH can significantly alter their retention and selectivity.

  • Change Column Chemistry:

    • If mobile phase optimization is insufficient, the stationary phase may not be suitable.

    • For constitutional isomers , consider columns with different selectivities, such as a phenyl-hexyl column for aromatic ketones.

    • For diastereomers , a standard C18 column is often sufficient, but other phases can provide better resolution.

    • For enantiomers , a chiral stationary phase (CSP) is typically required. Common CSPs include polysaccharide-based and macrocyclic glycopeptide columns.

  • Adjust Temperature and Flow Rate:

    • Temperature: Altering the column temperature can affect selectivity.[3] Lowering the temperature often increases retention and can improve the resolution of isomers, particularly for chiral separations. Conversely, increasing the temperature can decrease viscosity and improve efficiency.[3]

    • Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution, although it will also increase the analysis time.

Problem 2: Peak Splitting

Q: I am observing split peaks for my ketone isomers. What could be the cause?

A: Peak splitting can be caused by several factors, including issues with the column, sample solvent, or the presence of unresolved isomers.

Troubleshooting Workflow for Peak Splitting

Peak_Splitting start Peak Splitting Observed all_peaks Are all peaks split? start->all_peaks single_peak Is it a single peak? all_peaks->single_peak No column_issue Column Issue Likely (Void, Blocked Frit) all_peaks->column_issue Yes solvent_effect Check Sample Solvent vs. Mobile Phase single_peak->solvent_effect replace_column Replace or Flush Column column_issue->replace_column end_resolved Peak Shape Improved replace_column->end_resolved dissolve_in_mp Dissolve Sample in Mobile Phase solvent_effect->dissolve_in_mp Incompatible coelution Possible Co-elution of Isomers solvent_effect->coelution Compatible dissolve_in_mp->end_resolved optimize_method Optimize Separation Method (see Poor Resolution workflow) coelution->optimize_method tautomers Consider Tautomerism coelution->tautomers optimize_method->end_resolved adjust_ph_temp Adjust pH and/or Temperature tautomers->adjust_ph_temp adjust_ph_temp->end_resolved

Caption: A decision tree for diagnosing the cause of peak splitting.

Detailed Steps:

  • If all peaks are split: This usually points to a problem before the column, such as a blocked inlet frit or a void at the head of the column. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.

  • If only a single peak is split:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try dissolving the sample in the initial mobile phase.

    • Co-eluting Isomers: The split peak may actually be two very closely eluting isomers. To confirm this, try reducing the injection volume. If two distinct peaks begin to appear, you will need to further optimize your method for better resolution (see Problem 1).

    • Keto-Enol Tautomerism: If you suspect tautomers are present, try lowering the column temperature to slow the interconversion. Adjusting the mobile phase pH can also help by favoring one tautomeric form.[1][2]

Data Presentation

The following tables provide illustrative data on how different HPLC parameters can affect the separation of ketone isomers.

Table 1: Effect of Mobile Phase Composition on the Separation of Positional Ketone Isomers (2-Hexanone and 3-Hexanone)

Acetonitrile (%)Water (%)Retention Time (min) - 2-HexanoneRetention Time (min) - 3-HexanoneResolution (Rs)
40608.59.11.2
45556.26.61.4
50504.14.31.1

Column: C18, 4.6 x 150 mm, 5 µm; Flow Rate: 1.0 mL/min; Temperature: 30 °C

Table 2: Effect of Column Temperature on the Chiral Separation of a Racemic Ketone

Temperature (°C)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
2510.211.51.8
358.19.01.5
456.57.11.1

Column: Chiralcel OD-H, 4.6 x 250 mm, 5 µm; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min

Experimental Protocols

Protocol 1: Separation of DNPH-Derivatized Aldehydes and Ketones

This protocol is adapted for the analysis of a mixture of carbonyl compounds, including ketone isomers, after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Experimental Workflow for DNPH-Derivatized Ketone Analysis

DNPH_Workflow start Sample Collection derivatization Derivatization with DNPH start->derivatization extraction Solid Phase Extraction (SPE) derivatization->extraction hplc_analysis HPLC Analysis extraction->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end Results data_processing->end

Caption: A typical experimental workflow for the analysis of ketones as their DNPH derivatives.

HPLC Conditions:

  • Column: SunFire C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 10:90 Methanol/Water

  • Mobile Phase B: 60:30:10 Methanol/Tetrahydrofuran/Acetonitrile

  • Gradient: 56-80% B in 15 min, then to 100% B in 1 min, hold for 2 min

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 20 µL

  • Detection: UV at 365 nm

This method is based on a published application for the analysis of 13 DNPH-derivatized carbonyl compounds.

Protocol 2: Chiral Separation of a Racemic Ketone

This protocol provides a starting point for the separation of ketone enantiomers.

HPLC Conditions:

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Hexane/Isopropanol (98:2, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength where the analyte absorbs

Note: The optimal mobile phase composition and column choice will be highly dependent on the specific ketone being analyzed. Method development and optimization are crucial for achieving baseline separation.

References

Preventing polymerization during Friedel-Crafts acylation of pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Friedel-Crafts acylation of pyrrole, particularly concerning the prevention of polymerization.

Frequently Asked Questions (FAQs)

Q1: Why does my pyrrole reaction turn into a black, insoluble polymer?

A1: Pyrrole is a highly electron-rich aromatic heterocycle, making it extremely reactive towards electrophiles. In the presence of strong acids, including the Lewis acids used in traditional Friedel-Crafts reactions, pyrrole can easily polymerize.[1] This acid-catalyzed polymerization competes with the desired acylation reaction, often becoming the dominant pathway and resulting in the formation of a dark, insoluble polymeric material.[2][3] The reaction is often initiated by the protonation of one pyrrole molecule, which then acts as an electrophile and attacks a neutral pyrrole molecule, starting a chain reaction.

Q2: What causes the polymerization during the reaction?

A2: The polymerization is an acid-catalyzed process. The mechanism involves the protonation of a pyrrole ring, which forms a reactive cationic species. This species is then attacked by another electron-rich pyrrole molecule. This process repeats, leading to the formation of long-chain polymers, often with a loss of aromaticity and conjugation, resulting in a black, tar-like substance.[1][2]

Q3: Can I perform a Friedel-Crafts acylation on an N-unsubstituted pyrrole without polymerization?

A3: It is extremely challenging. The N-H proton of pyrrole is acidic enough to react with the reagents, and the ring is highly activated, leading to rapid polymerization in the presence of strong Lewis acids like AlCl₃.[4][5] Milder methods or the use of an N-protecting group are strongly recommended to prevent polymerization and achieve selective C-acylation.[4]

Q4: What are the primary strategies to prevent polymerization and achieve selective C-acylation?

A4: The main strategies focus on reducing the reactivity of the pyrrole ring and using milder reaction conditions. These include:

  • N-Protection: Introducing an electron-withdrawing group (e.g., tosyl, benzenesulfonyl) or a sterically bulky group onto the pyrrole nitrogen.[4][6] This reduces the ring's electron density and nucleophilicity, thus decreasing the tendency to polymerize.

  • Milder Lewis Acids: Using weaker Lewis acids (e.g., SnCl₄, ZnCl₂, BF₃·OEt₂) instead of strong ones like AlCl₃ can favor acylation over polymerization.[6]

  • Milder Acylating Agents: Employing less reactive acylating agents. For example, using trifluoroacetic anhydride (TFAA) can allow the reaction to proceed rapidly at low temperatures (0 °C), minimizing side reactions.[7]

  • Alternative Reactions: Utilizing alternative acylation methods that do not require strong Lewis acids, such as the Vilsmeier-Haack, Houben-Hoesch, or organocatalytic methods.[8][9][10]

Troubleshooting Guide

Problem: Extensive polymerization is observed immediately upon adding the Lewis acid, resulting in a dark, tarry mixture.

This is the most common issue when attempting to acylate pyrrole under standard Friedel-Crafts conditions. Follow this troubleshooting workflow to identify a suitable solution.

G start Start: Polymerization Observed q1 Is the Pyrrole N-H unprotected? start->q1 a1_yes Add an N-protecting group (e.g., Tosyl, Benzenesulfonyl) q1->a1_yes Yes q2 Are you using a strong Lewis Acid (e.g., AlCl3)? q1->q2 No a1_yes->q2 a2_yes Switch to a milder Lewis Acid (e.g., SnCl4, ZnCl2, BF3·OEt2) q2->a2_yes Yes q3 Is the reaction temperature above 0°C? q2->q3 No a2_yes->q3 a3_yes Lower the temperature (e.g., 0°C or -78°C) q3->a3_yes Yes a4_alt Consider Alternative Methods: - Vilsmeier-Haack Reaction - Houben-Hoesch Reaction - TFAA-mediated acylation q3->a4_alt No a3_yes->a4_alt end_node Successful Acylation a4_alt->end_node

Caption: Troubleshooting workflow for pyrrole polymerization.

Data Presentation: Comparison of Acylation Conditions

The choice of Lewis acid and N-protecting group significantly impacts the regioselectivity and yield of the acylation of pyrroles.

Pyrrole SubstrateAcylating AgentLewis AcidTemp (°C)Major ProductYield (%)Reference
N-BenzenesulfonylpyrroleAcyl HalideAlCl₃RT3-Acyl>95
N-BenzenesulfonylpyrroleAcyl HalideSnCl₄RT2-Acyl-[6]
N-BenzenesulfonylpyrroleAcyl HalideBF₃·OEt₂RT2-Acyl-[6]
N-TosylpyrroleAcetic Acid / TFAA--2-AcetylExcellent
N-MethylpyrroleBenzoyl ChlorideDBN (catalyst)Reflux2-Benzoyl~90[10]
PyrroleTrifluoroacetic AnhydrideNone02-Trifluoroacetyl-[7]

Yields are highly dependent on the specific acylating agent and substrate.

Reaction Mechanisms and Polymerization Pathway

Understanding the reaction mechanism is key to preventing unwanted side reactions.

G cluster_acylation Desired Acylation Pathway cluster_polymerization Undesired Polymerization Pathway Pyrrole Pyrrole Intermediate Wheland Intermediate (Resonance Stabilized) Pyrrole->Intermediate + Acylium Ion Acylium R-C≡O+ (Acylium Ion) Acylium->Intermediate Product 2-Acylpyrrole Intermediate->Product -H+ Pyrrole_p Pyrrole Protonated_Pyrrole Protonated Pyrrole (Electrophile) Pyrrole_p->Protonated_Pyrrole + H+ (from strong acid) Proton H+ Proton->Protonated_Pyrrole Dimer Dimer Cation Protonated_Pyrrole->Dimer + Pyrrole Polymer Polymer ('Pyrrole Black') Dimer->Polymer + n Pyrrole - n H+

Caption: Competing pathways: Acylation vs. Acid-Catalyzed Polymerization.

Key Experimental Protocols

Protocol 1: Acylation of N-Tosylpyrrole using Trifluoroacetic Anhydride (TFAA)

This method, adapted from literature, uses a carboxylic acid directly with TFAA, avoiding harsh Lewis acids.

Materials:

  • N-Tosylpyrrole

  • Carboxylic acid (e.g., 4-methylpentanoic acid)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-tosylpyrrole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add trifluoroacetic anhydride (TFAA) (approx. 4.5 eq) to the solution.

  • Add the desired carboxylic acid (1.5 eq) dropwise to the cooled, stirred solution.

  • Allow the reaction to stir at 0°C and monitor its progress using TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-acyl-N-tosylpyrrole.

Protocol 2: Vilsmeier-Haack Formylation of Pyrrole

The Vilsmeier-Haack reaction is a reliable alternative for introducing a formyl group onto the pyrrole ring without strong Lewis acids, thus avoiding polymerization.[8][11]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyrrole

  • 1,2-Dichloroethane (DCE), anhydrous

  • Aqueous sodium acetate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF to anhydrous DCE.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add POCl₃ (1.0 eq) dropwise to the stirred DMF solution. The Vilsmeier reagent will form as a solid.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back down to 0°C and add a solution of pyrrole (1.0 eq) in DCE dropwise.

  • After the addition, allow the reaction to stir at room temperature, then heat to reflux for 1-2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture by adding an aqueous sodium acetate solution.

  • Heat the mixture on a steam bath for 15-30 minutes to hydrolyze the iminium salt intermediate.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude pyrrole-2-carboxaldehyde by distillation or column chromatography.

References

Technical Support Center: Scale-up Synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Question: We are experiencing very low to no yield of this compound during our scale-up synthesis. What are the potential causes and how can we troubleshoot this?

Answer: Low or no yield in the synthesis of this compound can arise from several factors, primarily related to the two key stages of the synthesis: the formation of 3-(4-methoxyphenyl)propanoyl chloride and its subsequent reaction with pyrrole.

Troubleshooting Steps:

  • Verify the Quality of Starting Materials: Ensure that 3-(4-methoxyphenyl)propanoic acid is of high purity and dry. Moisture can quench the chlorinating agent. Pyrrole should be freshly distilled before use as it is prone to polymerization and oxidation.

  • Optimize Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is critical.

    • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used.[1][2] For scale-up, oxalyl chloride with a catalytic amount of DMF is often preferred due to the gaseous nature of the byproducts (CO, CO₂, HCl), which simplifies workup.[1]

    • Reaction Conditions: The reaction is typically performed in an inert, anhydrous solvent like dichloromethane (DCM) at 0°C to room temperature.[1][2] Ensure the reaction goes to completion by monitoring via TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Control the Acylation of Pyrrole: The Friedel-Crafts acylation of pyrrole is notoriously sensitive and prone to side reactions.

    • Catalyst Activity: If using a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), it must be strictly anhydrous. Moisture will deactivate the catalyst.[2]

    • Reaction Temperature: Maintain a low temperature (e.g., -78°C to 0°C) during the addition of the acyl chloride to the pyrrole solution to minimize polymerization and side reactions.[2]

    • Order of Addition: Add the acyl chloride solution dropwise to the mixture of pyrrole and Lewis acid to maintain a low concentration of the electrophile.[2]

    • Alternative Catalysts: Consider using milder catalysts or organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) which can improve regioselectivity and reduce degradation of the pyrrole ring.[3]

Problem 2: Formation of Multiple Products and Impurities

Question: Our reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. What are these likely impurities and how can we minimize their formation?

Answer: The high reactivity of the pyrrole ring can lead to several side products during acylation.

Common Side Reactions and Minimization Strategies:

  • N-acylation vs. C-acylation: The primary desired product is the N-acylated pyrrole. However, under certain conditions, C-acylation at the C2 or C3 position can occur.[4]

    • To favor N-acylation: The reaction of pyrrole with an acyl chloride can lead to N-acylpyrrole.[1] Using a base to deprotonate pyrrole prior to the addition of the acyl chloride can favor N-acylation.

  • Polymerization of Pyrrole: Pyrrole is highly susceptible to polymerization in the presence of strong acids and electrophiles.[2]

    • Minimization: Use a minimal amount of Lewis acid, maintain low reaction temperatures, and ensure a controlled addition of the acyl chloride.[2]

  • Diacylation: Although the resulting N-acyl pyrrole is less reactive than pyrrole itself, diacylation at the carbon positions can occur under harsh conditions.

    • Minimization: Use a stoichiometric amount of the acylating agent and monitor the reaction closely to stop it once the starting pyrrole is consumed.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: A common and scalable approach involves a two-step synthesis. The first step is the conversion of 3-(4-methoxyphenyl)propanoic acid to its corresponding acyl chloride, 3-(4-methoxyphenyl)propanoyl chloride.[1][2] The second step is the reaction of this acyl chloride with pyrrole. For scale-up, careful control of reaction conditions in the second step is crucial to avoid side reactions.

Q2: How can I purify the final product on a large scale?

A2: For large-scale purification, column chromatography may be feasible but can be costly and time-consuming. Consider the following alternatives:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most efficient method for large-scale purification.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option.

  • Liquid-Liquid Extraction: A carefully designed series of acidic and basic washes during the workup can remove many impurities.

Q3: Are there any specific safety precautions I should take during the scale-up synthesis?

A3: Yes, several safety precautions are essential:

  • Acyl Chloride Formation: The reaction to form the acyl chloride often releases corrosive gases like HCl and SO₂. This step must be performed in a well-ventilated fume hood.

  • Lewis Acids: Anhydrous Lewis acids like AlCl₃ react violently with water. Handle them in a dry environment and quench the reaction carefully by slowly adding the reaction mixture to ice.

  • Exothermic Reactions: Both the formation of the acyl chloride and the Friedel-Crafts acylation can be exothermic. Use an ice bath to control the temperature and add reagents slowly.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Formation

Chlorinating AgentTypical ConditionsByproductsScale-up Considerations
Thionyl Chloride (SOCl₂)DCM or neat, refluxSO₂(g), HCl(g)Gaseous byproducts are easy to remove, but are corrosive.[2]
Oxalyl Chloride/(COCl)₂DCM, cat. DMF, 0°C to RTCO(g), CO₂(g), HCl(g)Milder conditions, gaseous byproducts simplify workup.[1]
Phosphorus Pentachloride (PCl₅)Neat or in an inert solventPOCl₃(l), HCl(g)Solid reagent, liquid byproduct requires separation.

Table 2: Influence of Lewis Acid on Pyrrole Acylation (General Trends)

Lewis AcidRelative ActivityCommon Issues
AlCl₃HighStrong potential for pyrrole polymerization.[2]
SnCl₄ModerateGenerally milder, but can still cause degradation.
BF₃·OEt₂MildLower reactivity, may require higher temperatures.
Organocatalysts (e.g., DBN)N/ACan offer better regioselectivity and milder conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride

  • To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.[1]

  • Monitor the reaction by TLC or by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(4-methoxyphenyl)propanoyl chloride, which can be used in the next step without further purification.[1]

Protocol 2: Proposed Synthesis of this compound

  • In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve freshly distilled pyrrole (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 eq) in hexanes while maintaining the temperature below -70°C. Stir for 30 minutes at this temperature to form the pyrrole anion.

  • Dissolve the crude 3-(4-methoxyphenyl)propanoyl chloride (1.0 eq) from Protocol 1 in anhydrous THF or diethyl ether and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the pyrrole anion solution over 30-60 minutes, ensuring the internal temperature does not rise above -60°C.

  • After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: N-Acylation of Pyrrole start_acid 3-(4-Methoxyphenyl)propanoic Acid reagents_step1 Oxalyl Chloride, cat. DMF, DCM start_acid->reagents_step1 0°C to RT acyl_chloride 3-(4-Methoxyphenyl)propanoyl Chloride reagents_step1->acyl_chloride pyrrole_anion Pyrrole Anion acyl_chloride->pyrrole_anion product This compound pyrrole Pyrrole base n-BuLi, THF pyrrole->base -78°C base->pyrrole_anion pyrrole_anion->product -78°C to RT

Caption: Proposed two-step synthesis workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low/No Product Yield cause1 Poor Starting Material Quality start->cause1 cause2 Incomplete Acyl Chloride Formation start->cause2 cause3 Pyrrole Degradation/Polymerization start->cause3 cause4 Side Reactions (e.g., C-acylation) start->cause4 solution1 Verify purity and dryness of reactants. Distill pyrrole. cause1->solution1 solution2 Optimize chlorinating agent and conditions. Monitor reaction completion. cause2->solution2 solution3 Maintain low reaction temperature. Use minimal catalyst. Control reagent addition. cause3->solution3 solution4 Use base to form pyrrole anion. Consider alternative catalysts. cause4->solution4

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Validation & Comparative

Validation of an HPLC method for quantification of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of pyrrole derivatives, using a validated method for 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid as a primary example due to the lack of publicly available data for 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one. The principles and protocols described herein are broadly applicable to the validation of analytical methods for similar compounds.

The guide also briefly explores alternative analytical techniques to HPLC, offering researchers and drug development professionals a comparative perspective on available methodologies for the quantification of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) Method Validation

Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose.[1] The validation of an HPLC method typically involves the evaluation of several key parameters to demonstrate its reliability, accuracy, and precision.[1][2]

1.1. Experimental Protocol: A Representative HPLC Method

The following protocol is based on a validated method for a structurally similar pyrrole derivative, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.[3][4][5]

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, and a UV/VIS or Diode Array Detector (DAD) is utilized.[5][6]

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used for separation.[3][4][5]

  • Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Phosphate buffer, pH 3.0) in a 50:50 (v/v) ratio is used for isocratic elution.[3][4][5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][4][5]

  • Detection Wavelength: The detection wavelength is set based on the UV absorbance maximum of the analyte, for instance, 225 nm.[3][4][5]

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.[3][4][5]

  • Injection Volume: A standard injection volume is 20 µL.[3]

1.2. Data Presentation: Validation Parameters

The performance of the HPLC method is assessed through a series of validation parameters, as summarized in the table below. The acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines.[6][7]

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked samples to ensure no interference at the analyte's retention time.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Analyze a minimum of five concentrations of the analyte across a specified range. Plot peak area versus concentration and determine the correlation coefficient (R²).[8]Correlation coefficient (R²) ≥ 0.99.[8]
Accuracy Perform recovery studies by spiking the analyte at three different concentration levels (e.g., 80%, 100%, 120%) into a sample matrix. Analyze in triplicate.Mean recovery should be within 98-102%.[1]
Precision Repeatability: Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration.[1] Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments.Relative Standard Deviation (%RSD) ≤ 2%.[1][8]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio, typically 3:1.The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio, typically 10:1.The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in method parameters.

1.3. Experimental Workflow

The following diagram illustrates the typical workflow for validating an HPLC method.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_scope Define Validation Scope (Analyte, Matrix, Intended Use) select_params Select Validation Parameters (ICH Q2(R1) Guidelines) define_scope->select_params prep_protocol Prepare Validation Protocol select_params->prep_protocol prep_solutions Prepare Standard and Sample Solutions prep_protocol->prep_solutions perform_exp Perform Validation Experiments (Linearity, Precision, Accuracy, etc.) prep_solutions->perform_exp compile_report Compile Validation Report (Summarize Findings) perform_exp->compile_report final_approval Final Review and Approval compile_report->final_approval

Caption: Workflow for HPLC Method Validation.

Alternative Analytical Techniques

While HPLC is a widely used and robust technique, other methods can be employed for the quantification of pharmaceutical compounds, each with its own advantages and limitations.

2.1. Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution, sensitivity, and reproducibility; suitable for a wide range of compounds.[9]Can be time-consuming and requires significant solvent consumption.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times and higher resolution compared to HPLC.Higher initial instrument cost.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Offers faster separations and reduced solvent consumption compared to HPLC; suitable for chiral separations.[10]Limited to compounds soluble in supercritical fluids.
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography for the separation of polar compounds.Better retention of very polar compounds that are not well-retained by reversed-phase HPLC.[10]Can have longer equilibration times.
Sequential Injection Chromatography (SIC) A newer technique with advantages in simplicity and cost-effectiveness.Rapid, reagent-saving, and portable.[11]May have lower resolution compared to HPLC for complex mixtures.[11]

2.2. Logical Relationship of Method Selection

The choice of an analytical technique depends on various factors, including the properties of the analyte, the required sensitivity, and available resources.

Method_Selection analyte_properties Analyte Properties (Polarity, Volatility, etc.) hplc HPLC / UHPLC analyte_properties->hplc Broad Applicability gc GC analyte_properties->gc Volatile / Thermally Stable sfc_hilic SFC / HILIC analyte_properties->sfc_hilic Polar / Chiral other Other Techniques analyte_properties->other Specific Needs

References

Comparative Analysis of the Antifungal Activity of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antifungal activity of various pyrrole derivatives, offering a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antifungal agents. The pyrrole scaffold has emerged as a promising pharmacophore in the design of novel antifungals due to its presence in naturally occurring antimicrobial compounds and its synthetic versatility. This document summarizes quantitative antifungal data, details key experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of these compounds.

Data Presentation: In Vitro Antifungal Activity of Pyrrole Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) and, where available, the minimum fungicidal concentration (MFC) of various classes of pyrrole derivatives against common fungal pathogens. These values provide a quantitative measure of the antifungal potency of the compounds.

Table 1: Antifungal Activity of Sulfonamide-Containing Pyrrole Derivatives
CompoundFungal StrainMIC (µg/mL)Reference
Sulfonamide-pyrrole derivative 2bAspergillus ochraceusPotent[1]
Sulfonamide-pyrrole derivative 3bPenicillium chrysogenumPotent[1]
Sulfonamide-pyrrole derivative 6bAspergillus flavusPotent[1]
Sulfonamide-pyrrole derivative 8bCandida albicansPotent[1]
Sulfonamide-pyrrole derivative 8dCandida albicansPotent[1]

Note: The original source describes the activity as "remarkable" compared to the standard fungicide mycostatin, but does not provide specific MIC values.

Table 2: Antifungal Activity of Fused Pyrrole Derivatives
CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Fused Pyrrole 3cAspergillus fumigatus>50-[2][3]
Fused Pyrrole 5aAspergillus fumigatus25-[2][3]
Fused Pyrrole 5aFusarium oxysporum12.5-[2][3]
Fused Pyrrole 3cFusarium oxysporum6.25-[2][3]
Fused Pyrrole 5cCandida albicans50-[2][3]
Table 3: Antifungal Activity of Pyrrole-Based Chalcones
CompoundFungal StrainMIC (µg/mL)Reference
Pyrrole-based Chalcone 3Candida albicans50[4]
Pyrrole-based Chalcone 7Candida albicans50[4]
Pyrrole-based Chalcone 7Candida krusei25[4]
Pyrrole-based Chalcone 9Candida krusei25[4]
Table 4: Antifungal Activity of Other Pyrrole Derivatives
CompoundFungal StrainMIC (µg/mL)Reference
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateCandida albicans21.87[5]
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateCandida tropicalis43.75[5]
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateAspergillus fumigatus21.87[5]
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateAspergillus flavus43.75[5]
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateAspergillus niger43.75[5]
Pyrrole derivative 3c (with 4-hydroxyphenyl ring)Candida albicans- (Zone of inhibition: 24 mm)[6]
Pyrrole derivative 3eAspergillus niger- (Zone of inhibition: 22 mm)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key antifungal assays cited in this guide.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[7]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp. and Potato Dextrose Agar for filamentous fungi).[7] The fungal colonies are then suspended in sterile saline, and the suspension is adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ Colony Forming Units (CFU)/mL.[8]

  • Preparation of Drug Dilutions: The pyrrole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of concentrations.[8]

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The final volume in each well is typically 200 µL. The microtiter plates are then incubated at 35°C for 48 hours for Candida species and 72 hours for Aspergillus species.[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant or complete inhibition of visible growth compared to the drug-free control well.[7][8]

Agar Disc Diffusion Method

This method is a qualitative or semi-quantitative test for antifungal susceptibility.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar or Sabouraud Dextrose Agar) is poured into Petri dishes and allowed to solidify.[6]

  • Inoculation: A standardized fungal inoculum is uniformly spread over the surface of the agar.

  • Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the pyrrole derivative and placed on the surface of the inoculated agar.[7]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).[7]

  • Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where fungal growth is absent) in millimeters.[6]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

  • MIC Determination: First, the MIC is determined using the broth microdilution method as described above.

  • Subculturing: After the incubation period for the MIC assay, a small aliquot (e.g., 20 µL) is taken from each well that shows no visible growth and is subcultured onto a fresh, drug-free agar plate.[2]

  • Incubation: The agar plates are incubated at 35°C until growth is visible in the growth control subculture (usually within 48 hours).[2]

  • MFC Determination: The MFC is the lowest concentration of the drug that results in no growth or fewer than three colonies on the subculture plate, which corresponds to approximately 99% to 99.5% killing activity.[2]

Visualizations: Mechanisms of Action and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key concepts related to the antifungal activity of pyrrole derivatives.

G cluster_workflow Experimental Workflow for MIC Determination prep_inoculum Prepare Fungal Inoculum (1-5 x 10^6 CFU/mL) inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Pyrrole Derivatives prep_dilutions->inoculate_plate incubate Incubate Plate (35°C, 48-72h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

G cluster_inhibitors Inhibition by Antifungal Agents acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol ERG1 ergosterol Ergosterol lanosterol->ergosterol ERG11 cell_membrane Fungal Cell Membrane (Maintains integrity and fluidity) ergosterol->cell_membrane erg11 Lanosterol 14α-demethylase (ERG11/CYP51) erg1 Squalene epoxidase (ERG1) pyrrole_azoles Azole-like Pyrrole Derivatives pyrrole_azoles->erg11 Inhibit pyrrole_allylamines Allylamine-like Pyrrole Derivatives pyrrole_allylamines->erg1 Inhibit

Inhibition of the Ergosterol Biosynthesis Pathway by Pyrrole Derivatives.

G ext_stimulus External Stimulus (e.g., Osmotic Stress) sensor_kinase Sensor Kinase ext_stimulus->sensor_kinase pyrrole_derivative Pyrrole Derivative (e.g., Fludioxonil) mapkkk MAPKKK pyrrole_derivative->mapkkk Hyperactivates sensor_kinase->mapkkk Activates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK (Hog1-like) mapkk->mapk Phosphorylates cellular_response Cellular Response (e.g., Osmoregulation) mapk->cellular_response fungal_growth_inhibition Fungal Growth Inhibition mapk->fungal_growth_inhibition

Hyperactivation of the MAPK Signaling Pathway by certain Pyrrole Derivatives.

Conclusion

The diverse chemical structures of pyrrole derivatives have led to a broad spectrum of antifungal activities, with several compounds demonstrating potent inhibition of clinically relevant fungal pathogens. The primary mechanisms of action appear to involve the disruption of the fungal cell membrane through the inhibition of the ergosterol biosynthesis pathway and, for some derivatives, the hyperactivation of stress-response signaling pathways. The data and protocols presented in this guide offer a solid foundation for further research into the development of novel pyrrole-based antifungal drugs. Future studies should focus on expanding the range of derivatives tested, conducting more direct comparative analyses under standardized conditions, and further elucidating the specific molecular targets and signaling cascades affected by these promising compounds.

References

Structure-activity relationship study of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives reveals critical insights into their structure-activity relationships (SAR) as potent cytotoxic agents against a panel of human cancer cell lines. This guide synthesizes the experimental data on these analogs, providing a clear comparison of their performance, detailing the methodologies employed, and visualizing the potential mechanisms of action for researchers and drug development professionals.

Comparative Cytotoxicity of Pyrrole Analogs

The in vitro anticancer activity of a synthesized series of 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives was evaluated against eleven human cancer cell lines and two normal cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) highlight the impact of various substitutions on the aroyl moiety.

Table 1: Anticancer Activity (IC50, μM) of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives [1]

CompoundR-groupA375CT-26HeLaMGC80-3NCI-H460SGC-7901CHOHCT-15MCF-7
3a H39.441.245.340.152.342.125.433.718.7
3f 4-F8.2 10.5 12.3 9.8 15.7 11.2 15.628.429.3
3g 4-Cl15.718.320.116.522.417.88.2 25.130.1
3n 3-NO222.425.128.723.930.124.518.921.0 35.6

Note: All target compounds showed no significant cytotoxicity towards normal tissue cells (IC50 > 100 μM).[1] Data represents the most potent compounds from the series for selected cell lines.

The data indicates that substitutions on the aroyl ring play a crucial role in the cytotoxic activity. Notably, the introduction of a fluorine atom at the 4-position (compound 3f ) significantly enhanced potency across several cell lines, including A375 (melanoma), CT-26 (colon carcinoma), HeLa (cervical cancer), MGC80-3 (gastric cancer), NCI-H460 (lung cancer), and SGC-7901 (gastric cancer).[1] Similarly, a 4-chloro substitution (compound 3g ) resulted in the highest potency against the CHO (Chinese hamster ovary) cell line.[1] The parent compound with an unsubstituted phenyl ring (3a ) was most effective against the MCF-7 (breast cancer) cell line.[1] A 3-nitro substitution (3n ) showed the best activity against HCT-15 (colon cancer) cells.[1]

Experimental Protocols

The evaluation of the anticancer activity of the pyrrole derivatives was conducted using established and validated methodologies.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[1]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plate is incubated overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Potential Signaling Pathway and Experimental Workflow

The cytotoxic effects of many chalcone-like and pyrrole-based compounds are often attributed to the induction of apoptosis. While the specific signaling cascade for these exact analogs was not detailed in the primary study, a general workflow for investigating this pathway is presented below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pyrrole Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay western_blot Western Blot (Apoptotic Proteins) apoptosis_assay->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: General experimental workflow for synthesis, in vitro evaluation, and mechanistic studies of novel anticancer compounds.

apoptosis_pathway cluster_cell Cancer Cell compound Pyrrole Analog receptor Cellular Target(s) compound->receptor caspase9 Caspase-9 Activation receptor->caspase9 Intrinsic Pathway caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway that could be activated by the pyrrole analogs in cancer cells.

References

Pyrrole-Based Compounds in Enzyme Inhibition: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in silico studies showcasing the potential of pyrrole derivatives against key enzymatic targets in various diseases.

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive framework for the design of potent and selective enzyme inhibitors. This guide provides a comparative overview of docking studies of various pyrrole-based compounds against key protein targets implicated in cancer, infectious diseases, and neurodegenerative disorders. The data presented herein, summarized from multiple studies, highlights the versatility of the pyrrole ring in establishing critical binding interactions within enzyme active sites.

Comparative Docking and Inhibition Data

The following tables summarize the binding affinities (docking scores or binding energies) and, where available, the in vitro inhibitory concentrations (IC50) of various pyrrole-based compounds against their respective target enzymes. These values provide a quantitative measure of the compounds' potential efficacy and allow for a comparative assessment of different structural modifications.

Anticancer Targets

Pyrrole derivatives have been extensively investigated as potential anticancer agents, targeting a range of kinases and other enzymes crucial for cancer cell proliferation and survival.

Compound ClassTarget EnzymeDocking Score/Binding EnergyIC50Reference CompoundReference Docking Score/Binding EnergyReference IC50
Pyrrolo[3,2-d]pyrimidinesEGFR-0.011 µM (for 9a)Erlotinib--
Pyrrolo[3,2-d]pyrimidinesCDK2-15% inhibition (for 8b)Imatinib-2% inhibition
Pyrrole Derivatives (SR9009)Reverbα-220.618 +/- 19.145 kJ/mol-Doxorubicin-154.812 +/- 18.235 kJ/mol-
Fused 1H-PyrrolesGSK3α-10-23% inhibition (for 8b)Imatinib-1-10% inhibition
Pyrrolo[2,3-d]pyrimidinesVEGFR-2-11.9 nM (for 13a)Sorafenib--
Pyrrolo[2,3-b]pyridinesALK-GI50: 0.18–0.7 µM (for 17j)Crizotinib--

Table 1: Comparative docking and inhibition data of pyrrole-based compounds against various anticancer target enzymes. Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in scoring functions and protocols.

Antimycobacterial Targets

The emergence of drug-resistant tuberculosis has spurred the search for novel inhibitors of essential mycobacterial enzymes. Pyrrole-containing compounds have shown promise in targeting enzymes like enoyl-acyl carrier protein (ACP) reductase (InhA), a key component of the mycolic acid biosynthesis pathway.[1][2][3][4]

Compound ClassTarget EnzymeDocking Score (Glide Score)MIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Oxadiazole-ligated PyrrolesEnoyl-ACP (CoA) reductase----
Pyrrole-fused PyrimidinesInhA-0.78 (for 4g)Isoniazid>0.2
Pyrrole-2-carbohydrazidesEnoyl-ACP reductase--Pyrazinamide, Streptomycin-
Pyrrole-based HydrazidesDHFR----

Table 2: Comparative docking and inhibition data of pyrrole-based compounds against mycobacterial target enzymes.

Neurological Targets

Pyrrole derivatives are also being explored for their potential in treating neurodegenerative diseases by inhibiting enzymes such as monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE).[5][6]

Compound ClassTarget Enzyme% Inhibition (at 1 µM)Binding Energy (kcal/mol)Reference Compound% Inhibition
Pyrrole-based Schiff BasesMAO-B26% (for 5j)-Selegiline-
Pyrrole-based Schiff BasesAChE58% (at 10 µM for 5m)-10.57 (for 5j)Donepezil-
Hydrazones with Pyrrole RingMAO-ANo significant activity---
Hydrazones with Pyrrole RingMAO-BSimilar to Selegiline-Selegiline-

Table 3: Comparative inhibition and docking data of pyrrole-based compounds against neurological target enzymes.

Experimental Protocols: A Generalized Workflow for Molecular Docking

The in silico docking studies cited in this guide generally follow a standardized workflow to predict the binding mode and affinity of a ligand to its protein target.

  • Protein and Ligand Preparation:

    • Protein Structure Retrieval: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).

    • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure to relieve any steric clashes. This is often performed using tools like the 'Protein Preparation Wizard' in Maestro (Schrödinger) or AutoDock Tools.[3]

    • Ligand Structure Preparation: The 2D structures of the pyrrole-based compounds are drawn and converted to 3D structures. The ligands are then optimized to their lowest energy conformation.

  • Active Site Definition:

    • The binding site (or active site) of the enzyme is defined. This is typically done by identifying the location of a co-crystallized ligand in the PDB structure or by using prediction algorithms that identify potential binding pockets on the protein surface. A grid box is then generated around the defined active site to define the search space for the docking algorithm.

  • Molecular Docking Simulation:

    • Docking calculations are performed using software such as AutoDock, Glide, or MOE.[3][7] These programs systematically sample different conformations and orientations of the ligand within the defined active site of the protein.

    • A scoring function is used to estimate the binding affinity for each generated pose. These scoring functions take into account various intermolecular interactions such as hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic contacts.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-scoring poses for each ligand. The binding energy or docking score provides a quantitative estimate of the binding affinity.

    • The interactions between the ligand and the amino acid residues in the active site are visualized and analyzed to understand the molecular basis of binding. This helps in identifying key interactions that contribute to the ligand's affinity and selectivity.

Visualization of the Docking Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study.

docking_workflow cluster_prep 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis & Comparison cluster_output 4. Output PDB Retrieve Protein Structure (PDB) PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Ligands Prepare Ligand Structures Dock Perform Molecular Docking Ligands->Dock Grid Define Active Site & Grid Generation PrepProt->Grid Grid->Dock Score Score & Rank Poses Dock->Score Visualize Visualize Interactions Score->Visualize Compare Compare Docking Scores & Poses Score->Compare SAR Structure-Activity Relationship (SAR) Visualize->SAR Compare->SAR Lead Lead Compound Identification SAR->Lead

References

Cross-Validation of In Silico Predictions with In Vitro Biological Activity for Pyrrole Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico predictions and in vitro experimental data for a series of pyrrole ketone derivatives, a class of compounds with significant therapeutic potential. By presenting quantitative data, detailed experimental protocols, and clear visualizations of workflows and biological pathways, this document aims to facilitate the evaluation and development of novel pyrrole ketone-based therapeutic agents.

Data Presentation: In Silico vs. In Vitro Activity

The following table summarizes the cross-validation of in silico predictions (molecular docking scores) with in vitro biological activity (cytotoxicity) for a selection of polysubstituted pyrrole compounds, many of which contain a ketone moiety. The data is aggregated from studies investigating their potential as anticancer agents. The in silico data typically represents the calculated binding affinity of the compound to a specific protein target, while the in vitro data reflects the concentration of the compound required to inhibit cancer cell growth by 50% (IC50).

Compound IDMolecular Target (In Silico)Predicted Binding Energy (kcal/mol)Cancer Cell Line (In Vitro)Experimental IC50 (µM)Reference
Series 1: Anti-Tubulin Agents
JG-03-14Tubulin (Colchicine Site)-7.5MDA-MB-4350.25[1]
JG-05-1ATubulin (Colchicine Site)-7.1MDA-MB-4351.5[1]
JG-03-12Tubulin (Colchicine Site)-7.0MDA-MB-4352.5[1]
Series 2: Kinase Inhibitors
Compound 8bCDK2/Cyclin A1Not explicitly statedHCT1160.031[2]
Hep3B0.049[2]
MCF-70.043[2]
Compound 9aEGFRNot explicitly statedHCT1160.011[2]
Compound 9cEGFRNot explicitly statedHCT1160.009[2]
Series 3: MAO-A Inhibitor
Compound 6MAO-ANot explicitly statedEnzyme Assay0.162[3]
Series 4: General Anticancer Agents
Compound 14aBcl2Not explicitly statedMCF71.7 (µg/ml)[4]
Compound 17Bcl2Not explicitly statedHePG28.7 (µg/ml)[4]
PACA26.4 (µg/ml)[4]

Note: A direct numerical correlation between binding energy and IC50 values can be complex and depends on various factors including the specific biological assay, cell line, and the mechanism of action. However, a general trend where lower binding energies (stronger predicted binding) correlate with lower IC50 values (higher potency) is often observed. One study on polysubstituted pyrroles demonstrated a correlation coefficient (r²) of 0.76 between calculated and measured free energies of binding.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of pyrrole ketones and the in vitro assays used to evaluate their biological activity.

Synthesis of Pyrrole Ketones (General Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a common method for preparing substituted pyrroles.

Materials:

  • 1,4-dicarbonyl compound (precursor to the pyrrole ketone)

  • Primary amine or ammonia

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the primary amine or a source of ammonia to the solution.

  • The reaction mixture is then typically heated under reflux for several hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified, often by column chromatography on silica gel, to yield the desired pyrrole ketone.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-435, MCF-7, HCT116)

  • Complete cell culture medium

  • Pyrrole ketone test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole ketone compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, fix the cells by gently adding cold TCA solution and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash and Solubilization: Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry. Solubilize the bound SRB dye with Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the general workflow for the cross-validation of in silico predictions with in vitro biological activity of pyrrole ketones.

G cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation ligand_prep Ligand Preparation (Pyrrole Ketones) docking Molecular Docking ligand_prep->docking target_id Target Identification (e.g., Kinases, Tubulin) target_id->docking scoring Binding Energy Calculation docking->scoring cross_val Cross-Validation (Correlation Analysis) scoring->cross_val synthesis Chemical Synthesis bio_assay Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) synthesis->bio_assay data_analysis Data Analysis (IC50) bio_assay->data_analysis data_analysis->cross_val

Workflow for Cross-Validation
Signaling Pathway: Kinase Inhibition

Many pyrrole ketones exhibit their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[5] The diagram below depicts a simplified, representative signaling pathway involving Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, which are common targets for pyrrole ketone-based inhibitors.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PyrroleKetone Pyrrole Ketone Inhibitor PyrroleKetone->RTK

Kinase Inhibition Pathway

References

A Comparative Guide to the Synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines detailed experimental protocols for each route, presents a comparative summary of their respective advantages and disadvantages, and includes visualizations of the synthetic workflows to aid in methodological selection. While specific reproducibility data for the target molecule's synthesis is unavailable in the current literature, this guide discusses the known reproducibility and potential challenges associated with the core chemical reactions employed in each pathway.

Comparative Summary of Synthetic Routes

The selection of an optimal synthetic route depends on factors such as starting material availability, desired scale, and tolerance for multi-step procedures. The following table provides a high-level comparison of the two proposed pathways.

ParameterRoute 1: Acylation of PyrroleRoute 2: Michael Addition of Pyrrole
Overall Strategy Three-step synthesis involving preparation of a carboxylic acid, conversion to an acyl chloride, and subsequent acylation of pyrrole.Two-step synthesis involving a Claisen-Schmidt condensation to form a chalcone, followed by a Michael addition of pyrrole.
Number of Steps 32
Key Intermediates 3-(4-methoxyphenyl)propanoic acid, 3-(4-methoxyphenyl)propanoyl chloride1-(4-methoxyphenyl)prop-2-en-1-one (4-methoxychalcone)
Potential Advantages Utilizes common and well-documented reactions. The starting carboxylic acid is commercially available, potentially reducing the synthesis to two steps.Fewer overall steps. The Claisen-Schmidt condensation is typically high-yielding.
Potential Challenges The conversion to acyl chloride requires careful handling of reagents like thionyl chloride. Friedel-Crafts acylation of pyrrole can sometimes lead to C-acylated byproducts or polymerization under harsh acidic conditions.The Michael addition of pyrrole can sometimes be sluggish and may require optimization of catalysts and reaction conditions to ensure N-selectivity over C-alkylation.
Predicted Reproducibility The conversion of carboxylic acids to acyl chlorides is generally a highly reproducible reaction. The reproducibility of the final acylation step may be influenced by the specific conditions used to avoid side reactions.The Claisen-Schmidt condensation is known to be a robust and reproducible reaction. The reproducibility of the Michael addition will depend on the chosen catalyst and conditions, which may require optimization.

Experimental Protocols

Route 1: Synthesis via Acylation of Pyrrole

This route involves the preparation of 3-(4-methoxyphenyl)propanoyl chloride followed by its reaction with pyrrole.

Step 1: Synthesis of 3-(4-methoxyphenyl)propanoic acid

While this intermediate is commercially available, a potential synthesis from 4-methoxybenzaldehyde can be envisioned through a Knoevenagel or Perkin condensation followed by reduction.

Step 2: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation. Thionyl chloride is a common reagent for this purpose.[1][2][3][4]

  • Materials: 3-(4-methoxyphenyl)propanoic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM), catalytic N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in dry DCM under an inert atmosphere, add a catalytic amount of DMF.

    • Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or GC-MS.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(4-methoxyphenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

The N-acylation of pyrrole can be achieved by reacting it with the prepared acyl chloride.[5]

  • Materials: 3-(4-methoxyphenyl)propanoyl chloride, pyrrole, a non-nucleophilic base (e.g., triethylamine or pyridine), dry aprotic solvent (e.g., THF or DCM).

  • Procedure:

    • Dissolve pyrrole (1.0 eq) and the non-nucleophilic base (1.2 eq) in the dry solvent under an inert atmosphere and cool to 0 °C.

    • Add a solution of 3-(4-methoxyphenyl)propanoyl chloride (1.0 eq) in the same dry solvent dropwise to the stirred pyrrole solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Route 2: Synthesis via Michael Addition

This route proceeds through the formation of an α,β-unsaturated ketone (chalcone), followed by the conjugate addition of pyrrole.

Step 1: Synthesis of 1-(4-methoxyphenyl)prop-2-en-1-one (4-methoxychalcone)

This intermediate is synthesized via a Claisen-Schmidt condensation of 4-methoxyacetophenone and formaldehyde. A more direct route to the target molecule would involve the reaction of 4-methoxyacetophenone with an appropriate aldehyde, however, for the specific target, a different chalcone is needed. A variation of the Claisen-Schmidt condensation is used to prepare the necessary chalcone intermediate.[6][7][8][9]

  • Materials: 4-methoxyacetophenone, benzaldehyde, sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol, water, dilute hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 4-methoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a flask.

    • Slowly add an aqueous solution of NaOH or KOH while stirring at room temperature.

    • Continue stirring for several hours. The formation of a precipitate indicates product formation. Monitor the reaction by TLC.[8]

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.[6][8]

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from hot ethanol to obtain pure 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.[8]

Note: For the synthesis of the direct precursor to the target molecule, 1-(4-methoxyphenyl)prop-2-en-1-one, formaldehyde would be used instead of benzaldehyde.

Step 2: Synthesis of this compound

The final step is the Michael addition of pyrrole to the chalcone.[10][11]

  • Materials: 1-(4-methoxyphenyl)prop-2-en-1-one, pyrrole, a base catalyst (e.g., sodium ethoxide or DBU), dry solvent (e.g., ethanol or THF).

  • Procedure:

    • Dissolve the chalcone (1.0 eq) and pyrrole (1.2 eq) in the dry solvent.

    • Add a catalytic amount of the base to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours. Monitor the reaction by TLC.

    • Upon completion, neutralize the catalyst with a dilute acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthesis_Comparison cluster_route1 Route 1: Acylation of Pyrrole cluster_route2 Route 2: Michael Addition R1_Start 3-(4-methoxyphenyl)propanoic acid R1_Inter 3-(4-methoxyphenyl)propanoyl chloride R1_Start->R1_Inter SOCl₂ or (COCl)₂ R1_End This compound R1_Inter->R1_End R1_Pyrrole Pyrrole R1_Pyrrole->R1_End Base R2_Start1 4-Methoxyacetophenone R2_Inter 1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone) R2_Start1->R2_Inter R2_Start2 Benzaldehyde R2_Start2->R2_Inter Base (Claisen-Schmidt) R2_End This compound R2_Inter->R2_End R2_Pyrrole Pyrrole R2_Pyrrole->R2_End Base (Michael Addition)

Caption: Comparative workflow of the Acylation and Michael Addition routes.

Experimental_Workflow cluster_reproducibility Reproducibility Assessment Workflow start Select Synthetic Route (Acylation or Michael Addition) step1 Define Standardized Reaction Conditions start->step1 step2 Perform Multiple Independent Synthesis Runs (n≥3) step1->step2 step3 Isolate and Purify Product step2->step3 step4 Characterize Product (NMR, MS, etc.) step3->step4 step5 Quantify Yield and Purity (e.g., by HPLC) step4->step5 step6 Statistical Analysis of Yield and Purity Data step5->step6 end Assess Reproducibility (e.g., %RSD) step6->end

Caption: General workflow for assessing the reproducibility of a chemical synthesis.

References

A Researcher's Guide to the Metabolic Stability of Methoxyphenyl Propanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the metabolic stability of methoxyphenyl propanone derivatives, a class of compounds with diverse biological activities. Understanding the metabolic fate of these molecules is crucial for the development of new therapeutic agents with optimal pharmacokinetic profiles. This document provides a summary of available data, detailed experimental protocols for assessing metabolic stability, and a visualization of the key metabolic pathways involved.

Data Presentation: A Comparative Overview

Direct comparative studies providing a comprehensive dataset for a wide range of methoxyphenyl propanone derivatives are limited in publicly available literature. However, by compiling data from various studies on individual compounds and structurally related molecules, we can establish a representative comparison. The following table summarizes the metabolic stability of select methoxyphenyl derivatives in human liver microsomes (HLM). It is important to note that variations in experimental conditions can influence the results, and therefore, this table should be used as a guide for relative stability rather than for direct quantitative comparison.

CompoundPosition of Methoxy GroupHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference Compound(s) Used
Test Compounds
1-(4-methoxyphenyl)-2-propanonepara-Data not availableData not available
1-(3-methoxyphenyl)-2-propanonemeta-Data not availableData not available
1-(2-methoxyphenyl)-2-propanoneortho-Data not availableData not available
Related Methoxy-substituted Compounds
A GPR88 Agonist Analog (with methoxy group)-4.3330Not specified
Control Compounds
Diclofenac-> 40< 17.3Propranolol, Imipramine
Propranolol-12.157.3Diclofenac, Imipramine
Imipramine-8.185.6Diclofenac, Propranolol

Note: The data for the GPR88 agonist analog is provided to illustrate the metabolic stability of a related methoxy-containing compound. The control compound data is representative of typical values obtained in human liver microsomal stability assays.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes. This protocol is designed to determine the half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials and Reagents
  • Test compounds and reference compounds (e.g., Diclofenac, Propranolol)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • 96-well plates

  • Incubator with shaking capability

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of test and reference compounds in DMSO (e.g., 10 mM).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare a suspension of human liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the human liver microsome suspension.

    • Add the test or reference compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (where buffer is added instead).

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a cold quenching solution (acetonitrile with an internal standard) to the respective wells.[1]

    • The 0-minute time point represents the initial concentration before metabolism has occurred.

  • Sample Processing and Analysis:

    • After quenching, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Solutions (Compounds, Microsomes, Cofactors) add_microsomes Add Microsomes to Plate prep_solutions->add_microsomes add_compound Add Test Compound add_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate quench Quench Reaction at Time Points incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_percent Calculate % Remaining lcms->calc_percent plot_data Plot ln(% Remaining) vs. Time calc_percent->plot_data calc_params Calculate t½ and CLint plot_data->calc_params

Workflow for in vitro metabolic stability assay.
Metabolic Signaling Pathway

The primary metabolic pathways for methoxyphenyl propanone derivatives in the liver involve Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Methoxyphenyl Propanone Derivative cyp CYP450 Enzymes (e.g., CYP3A4, CYP1A2) parent->cyp Oxidation demethylated Hydroxyphenyl Propanone (O-demethylation) ugt UGTs demethylated->ugt sult SULTs demethylated->sult hydroxylated Hydroxylated Derivative (Benzylic Hydroxylation) hydroxylated->ugt hydroxylated->sult cyp->demethylated cyp->hydroxylated glucuronide Glucuronide Conjugate excretion Excretion glucuronide->excretion sulfate Sulfate Conjugate sulfate->excretion ugt->glucuronide sult->sulfate

Key metabolic pathways of methoxyphenyl propanones.

References

Safety Operating Guide

Navigating the Disposal of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Prior to initiating any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All chemical waste must be managed through approved institutional programs or licensed hazardous waste disposal contractors.[1] Under no circumstances should this chemical be disposed of in standard trash or down the sewer system.[1]

Based on the hazard profiles of analogous compounds, the following personal protective equipment (PPE) should be considered mandatory when handling 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound, based on data from similar compounds, is incineration by a licensed professional waste disposal service.[2]

  • Containerization:

    • Ensure the compound is stored in a suitable, clearly labeled, and securely closed container.[3] Original containers are preferred.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Labeling:

    • The waste container must be accurately labeled with the full chemical name: "this compound" and the CAS number "448905-82-6".

    • Include any known hazard symbols (e.g., "Harmful," "Irritant") as indicated by the hazards of similar compounds.[4]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry area, away from incompatible materials such as strong oxidizing agents and acids.[5][6]

    • The storage area should be secure and accessible only to authorized personnel.

  • Waste Pickup:

    • Arrange for collection by your institution's EHS-approved hazardous waste contractor. Follow all internal procedures for requesting a waste pickup.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes relevant physical and chemical properties of a closely related compound, 1-(4-methoxyphenyl)-propan-1-one, to inform handling and disposal decisions.

PropertyValue for 1-(4-methoxyphenyl)-propan-1-one
Physical State Low melting solid[3]
Melting Point 27 - 29 °C[3]
Boiling Point 273 - 275 °C @ 760 mmHg[3]
Flash Point 61 °C[3]
Specific Gravity 1.070[3]

Experimental Protocols

Waste Compatibility Assessment (Hypothetical)

To ensure safe storage and transport, a hypothetical compatibility assessment would be performed. This involves a thorough review of the chemical structure of this compound to identify reactive functional groups. The presence of the ketone and pyrrole moieties suggests potential reactivity with strong acids, bases, and oxidizing agents. Therefore, segregation from these materials is a critical procedural step.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

HazardConsiderations cluster_hazards Potential Hazards (Inferred from Analogs) cluster_actions Required Actions Compound 3-(4-Methoxyphenyl)-1- (pyrrol-1-yl)propan-1-one Toxicity Acute Toxicity (Oral/Inhalation) Compound->Toxicity Irritation Skin & Eye Irritation Compound->Irritation Flammability Potential Flammability Compound->Flammability ProfessionalDisposal Dispose via Licensed Contractor Compound->ProfessionalDisposal PPE Use Full PPE Toxicity->PPE Ventilation Handle in Ventilated Area Toxicity->Ventilation Irritation->PPE Segregation Segregate Waste Flammability->Segregation

References

Personal protective equipment for handling 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research professionals.

Quantitative Data Summary
PropertyValue
Physical State Low melting solid[1]
Appearance Clear[1]
Odor Odorless[1]
Melting Point 27 - 29 °C / 80.6 - 84.2 °F[1]
Boiling Point 273 - 275 °C / 523.4 - 527 °F @ 760 mmHg[1]
Flash Point 61 °C / 141.8 °F[1]
Specific Gravity 1.070[1]
Vapor Density 5.66[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is critical when handling this compound. The following PPE is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2][3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[2][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing.[2][3]Prevents skin contact, which may cause irritation.[2][5] Contaminated clothing should be removed and washed before reuse.[1][5]
Respiratory Protection Not typically required under normal use with adequate ventilation. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2][3]Protects against inhalation of dust, mists, or vapors which may cause respiratory irritation.[5]

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step procedure for the safe handling of this compound, from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][6]

Handling Procedures
  • Personal Hygiene: Wash hands thoroughly after handling the compound.[1][5] Do not eat, drink, or smoke in the laboratory.[1]

  • Avoiding Contact: Avoid direct contact with skin and eyes.[1] Do not breathe in dust, fumes, or vapors.[1]

  • Weighing and Transfer: If the compound is a solid, handle it as a low-melting solid.[1] For transfers, use appropriate tools to minimize dust generation.

Accidental Release Measures
  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[3][6]

  • Large Spills: For larger spills, prevent further leakage if it is safe to do so.[2] Evacuate the area and ensure adequate ventilation.

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[3]

First-Aid Measures
  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek medical attention if irritation persists.[1][5]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[1][5] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice.[1][5]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][5] If the person feels unwell, call a poison center or doctor.[1][5]

  • Ingestion: Rinse the mouth with water.[1][3] Do NOT induce vomiting. Seek immediate medical attention.[1]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

  • Conditions to Avoid: Store away from heat, sparks, and open flames.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]

Disposal
  • Waste Container: Dispose of the compound and any contaminated materials in a designated and approved hazardous waste container.[1]

  • Regulations: All disposal practices must be in accordance with local, state, and federal regulations.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Workflow for Handling this compound A Preparation & Engineering Controls B Don Personal Protective Equipment (PPE) A->B C Chemical Handling & Experimentation B->C D Decontamination C->D H Emergency Procedures C->H In case of spill/exposure E Waste Disposal D->E F Storage D->F G Doff Personal Protective Equipment (PPE) E->G F->C Future Use

Caption: Logical workflow for the safe handling and disposal of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.